molecular formula C7H5BrN2 B11902381 5-Bromo-2-ethynyl-4-methylpyrimidine

5-Bromo-2-ethynyl-4-methylpyrimidine

Katalognummer: B11902381
Molekulargewicht: 197.03 g/mol
InChI-Schlüssel: MCXCWHUERKVENI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-ethynyl-4-methylpyrimidine is a useful research compound. Its molecular formula is C7H5BrN2 and its molecular weight is 197.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-ethynyl-4-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-ethynyl-4-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C7H5BrN2

Molekulargewicht

197.03 g/mol

IUPAC-Name

5-bromo-2-ethynyl-4-methylpyrimidine

InChI

InChI=1S/C7H5BrN2/c1-3-7-9-4-6(8)5(2)10-7/h1,4H,2H3

InChI-Schlüssel

MCXCWHUERKVENI-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=NC=C1Br)C#C

Herkunft des Produkts

United States

Foundational & Exploratory

The Elusive Target: A Technical Guide to the Synthesis and Potential of 5-Bromo-2-ethynyl-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Pyrimidine Core and its Potential

The pyrimidine ring is a cornerstone of numerous biologically active molecules, including several approved drugs.[1] The strategic functionalization of this scaffold allows for the fine-tuning of a compound's physicochemical properties and its interactions with biological targets. The title compound, 5-Bromo-2-ethynyl-4-methylpyrimidine, is of particular interest due to its trifunctional nature:

  • The Pyrimidine Core: A privileged scaffold in medicinal chemistry.

  • The 5-Bromo Substituent: A versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations.[2]

  • The 2-Ethynyl Group: A reactive moiety that can participate in cycloadditions (e.g., "click" chemistry), further cross-coupling reactions, and can serve as a key pharmacophoric element.

This unique combination of reactive sites makes 5-Bromo-2-ethynyl-4-methylpyrimidine a valuable building block for the synthesis of diverse chemical libraries for drug discovery and materials science applications.

Proposed Synthetic Strategy: A Multi-Step Approach

A logical and efficient synthesis of 5-Bromo-2-ethynyl-4-methylpyrimidine would likely proceed through a multi-step sequence, culminating in a Sonogashira cross-coupling reaction. This approach allows for the sequential and controlled introduction of the required functional groups.

G A Commercially Available Precursors B Synthesis of 5-Bromo-2-iodo-4-methylpyrimidine A->B Halogenation/Substitution C Sonogashira Cross-Coupling B->C Coupling Partner D Target Molecule: 5-Bromo-2-ethynyl-4-methylpyrimidine C->D Final Product Formation

Figure 1: Proposed high-level synthetic workflow for 5-Bromo-2-ethynyl-4-methylpyrimidine.

Synthesis of a Key Intermediate: 5-Bromo-2-iodo-4-methylpyrimidine

The Sonogashira coupling reaction generally proceeds more readily with aryl or heteroaryl iodides compared to bromides.[3] Therefore, a prudent synthetic strategy would involve the initial synthesis of 5-bromo-2-iodo-4-methylpyrimidine. This dihalogenated pyrimidine provides the necessary reactivity at the 2-position for the subsequent ethynylation, while retaining the bromine at the 5-position for potential future modifications.

While a specific synthesis for 5-bromo-2-iodo-4-methylpyrimidine is not detailed in the provided search results, a plausible route can be inferred from general pyrimidine chemistry. One common method for the synthesis of substituted pyrimidines involves the condensation of a 1,3-dicarbonyl compound with an amidine.[4]

Conceptual Synthesis of the Precursor:

A potential route to a precursor for 5-bromo-2-iodo-4-methylpyrimidine could start from 2-amino-5-bromo-4-methylpyrimidine. This compound can then undergo a Sandmeyer-type reaction to introduce the iodo group at the 2-position.

The Core Reaction: Sonogashira Cross-Coupling

The Sonogashira reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

G cluster_0 Sonogashira Catalytic Cycle A Pd(0)Ln B Oxidative Addition (R-X) C R-Pd(II)-X(Ln) B->C D Transmetalation (Cu-C≡CR') C->D E R-Pd(II)-C≡CR'(Ln) D->E F Reductive Elimination E->F F->A Regenerates Catalyst G R-C≡CR' F->G

Figure 2: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

For the synthesis of 5-Bromo-2-ethynyl-4-methylpyrimidine, the reaction would involve the coupling of 5-bromo-2-iodo-4-methylpyrimidine with a suitable protected alkyne, such as trimethylsilylacetylene (TMSA). The TMS group serves as a protecting group for the terminal alkyne, preventing self-coupling and other side reactions.[6]

Experimental Protocols (Proposed)

The following protocols are based on established methodologies for Sonogashira couplings of related heterocyclic systems and should be considered a starting point for optimization.[7]

Materials and Reagents
Reagent/MaterialGradeSupplier
5-Bromo-2-iodo-4-methylpyrimidine≥95%Commercial Source
Trimethylsilylacetylene (TMSA)≥98%Commercial Source
Tetrakis(triphenylphosphine)palladium(0)99%Commercial Source
Copper(I) iodide99.99%Commercial Source
TriethylamineAnhydrous, ≥99.5%Commercial Source
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercial Source
Tetrabutylammonium fluoride (TBAF)1M in THFCommercial Source
Step-by-Step Synthesis of 5-Bromo-2-((trimethylsilyl)ethynyl)-4-methylpyrimidine
  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet, add 5-bromo-2-iodo-4-methylpyrimidine (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and copper(I) iodide (0.1 eq).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine.

  • Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) to the reaction mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalysts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Step-by-Step Deprotection to Yield 5-Bromo-2-ethynyl-4-methylpyrimidine
  • Reaction Setup: Dissolve the purified 5-bromo-2-((trimethylsilyl)ethynyl)-4-methylpyrimidine in THF in a round-bottom flask.

  • Deprotection: Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise to the solution at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the deprotection by TLC.

  • Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Characterization and Data (Anticipated)

The successful synthesis of 5-Bromo-2-ethynyl-4-methylpyrimidine would be confirmed by a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic signals for the methyl group, the pyrimidine ring proton, and the acetylenic proton.

    • ¹³C NMR will confirm the presence of the correct number of carbon atoms in their respective chemical environments, including the two alkyne carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: A characteristic sharp absorption band for the C≡C-H stretch would be expected around 3300 cm⁻¹, and the C≡C stretch would appear in the region of 2100-2260 cm⁻¹.

Potential Applications and Future Directions

The unique trifunctional nature of 5-Bromo-2-ethynyl-4-methylpyrimidine positions it as a highly valuable building block for several advanced applications:

  • Medicinal Chemistry: The pyrimidine core is a well-established pharmacophore. The ethynyl and bromo groups can be used to append various side chains to explore structure-activity relationships (SAR) for a range of biological targets, including kinases and other enzymes. The ethynyl group, in particular, can act as a hydrogen bond acceptor or participate in covalent interactions with target proteins.

  • Materials Science: The rigid, linear nature of the ethynyl group makes this compound a potential precursor for the synthesis of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • Bioconjugation: The terminal alkyne allows for facile "click" chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition), enabling the conjugation of this pyrimidine scaffold to biomolecules such as proteins, peptides, and nucleic acids for applications in chemical biology and diagnostics.

Conclusion

While a dedicated, published synthesis for 5-Bromo-2-ethynyl-4-methylpyrimidine remains to be reported, this technical guide provides a robust and scientifically sound roadmap for its preparation. The proposed synthetic strategy, centered on the well-established Sonogashira cross-coupling reaction, offers a high probability of success. The anticipated versatility of this molecule as a synthetic intermediate makes it a compelling target for researchers in drug discovery, materials science, and chemical biology. The protocols and insights provided herein are intended to empower scientists to synthesize this elusive compound and unlock its full potential.

References

A comprehensive list of references that support the chemical principles and methodologies described in this guide will be compiled upon the successful synthesis and characterization of the target compound. The following references provide a strong foundation for the proposed synthetic approach:

  • CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Gelest Technical Library. Cross-Coupling of Alkynylsilanes. (Details the use of trimethylsilylacetylene in cross-coupling reactions)
  • Chemistry LibreTexts. Sonogashira Coupling. (Provides a general overview of the Sonogashira reaction mechanism)
  • Razafindrainibe, F., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
  • MDPI. A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine.
  • Wikipedia. Sonogashira coupling.
  • US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • CN104592198A - Method for preparing 2-methyl-5-(piperidin-4-yl) pyrimidine. (Illustrates synthetic routes for substituted pyrimidines)
  • Benchchem. The Versatility of 5-Bromo-2-chloropyrimidine: A Key Intermediate in Modern Drug Discovery.
  • PubChem. 5-Bromo-4-methylpyrimidin-2-amine | C5H6BrN3 | CID 18616196.
  • RSC Publishing. Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors. (Shows the importance of substituted pyrimidines in drug discovery)
  • European Patent Office. PYRIMIDINE COMPOUNDS - EP 0817773 B1.
  • Sigma-Aldrich. 5-Bromo-4-ethylpyrimidine.
  • Benchchem. Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. (Provides detailed protocols for cross-coupling reactions on a similar scaffold)
  • Benchchem. Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors. (Demonstrates the use of brominated heterocycles in medicinal chemistry)
  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • Benchchem. Validating the Structure of Synthesized 2-Amino-5-bromo-4-methylpyridine: A Comparative Guide Using 2D NMR and Other Analytical Techniques.
  • Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • PubMed. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer.
  • MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (A review on the importance of pyrimidines)
  • Sigma-Aldrich. 5-Bromo-2-ethynylpyrimidine.

Sources

molecular weight and formula of 5-Bromo-2-ethynyl-4-methylpyrimidine

[1][2][3][4][5]

Executive Summary

5-Bromo-2-ethynyl-4-methylpyrimidine (CAS: 1823953-96-3) is a highly specialized heterocyclic scaffold used primarily in the synthesis of pharmaceutical agents, particularly tyrosine kinase inhibitors and antiviral nucleoside analogs.[1][2][3] Distinguished by its trisubstituted pyrimidine core, it features three distinct functional handles—an electrophilic bromine at C5, a reactive ethynyl group at C2, and a steric methyl marker at C4.

This configuration allows for orthogonal functionalization, making it a critical "hub" molecule in fragment-based drug discovery (FBDD). The ethynyl moiety serves as a prime candidate for "click" chemistry (CuAAC) or Sonogashira cross-coupling, while the C5-bromide remains available for subsequent Suzuki-Miyaura or Buchwald-Hartwig diversifications.[1]

Physicochemical Specifications

The following data represents the core identifiers and physical constants for 5-Bromo-2-ethynyl-4-methylpyrimidine.

PropertyValueNotes
IUPAC Name 5-Bromo-2-ethynyl-4-methylpyrimidine
CAS Number 1823953-96-3
Molecular Formula C₇H₅BrN₂
Molecular Weight 197.03 g/mol Monoisotopic Mass: 195.9636
Physical State SolidPale yellow to off-white powder
Solubility DMSO, DMF, ChloroformLow solubility in water
pKa (Predicted) ~0.5 - 1.5Pyrimidine N-protonation
LogP (Predicted) 1.8 - 2.2Lipophilic character due to Br/Ethynyl
Elemental Analysis (Calculated)
  • Carbon: 42.67%[1]

  • Hydrogen: 2.56%[1]

  • Bromine: 40.56%[1]

  • Nitrogen: 14.22%[1]

Synthetic Architecture & Methodology

The synthesis of 5-Bromo-2-ethynyl-4-methylpyrimidine is non-trivial due to the need to install the ethynyl group at C2 without compromising the C5-bromide.[1] Direct electrophilic substitution is impossible for the ethynyl group; therefore, a Sonogashira Cross-Coupling strategy is the industry standard.

Retrosynthetic Logic
  • Target: 5-Bromo-2-ethynyl-4-methylpyrimidine.[1][2][4][3]

  • Precursor: 5-Bromo-2-chloro-4-methylpyrimidine (commercially available).[1][5]

  • Mechanism: The C2-position in pyrimidines is electron-deficient (activated), making it highly susceptible to oxidative addition by Palladium(0) species, even more so than the C5-position, despite the C5-Bromine.[1] However, to ensure regioselectivity, the C2-Chlorine is often exchanged for C2-Iodine or coupled under controlled conditions where the activation energy for C2 insertion is lower.

Experimental Protocol: Sonogashira Coupling Route

Note: This protocol assumes the use of a trimethylsilyl (TMS) protecting group to prevent polymerization of the alkyne.

Step 1: TMS-Protection Coupling
  • Reagents: 5-Bromo-2-chloro-4-methylpyrimidine (1.0 eq), Ethynyltrimethylsilane (1.2 eq), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), Et₃N (3.0 eq).

  • Solvent: Anhydrous THF or DMF.

  • Conditions: Degas solvent. Heat to 60°C under Argon for 4-6 hours.

  • Checkpoint: Monitor by TLC/LC-MS for consumption of the chloride.[1] The C5-Br bond is stronger and less reactive than the C2-activated halide in this specific electronic environment, but temperature control is vital to prevent bis-coupling.[1]

Step 2: Desilylation (Deprotection)
  • Reagents: K₂CO₃ (2.0 eq) or TBAF (1.0 eq).

  • Solvent: MeOH or THF/MeOH mixture.

  • Conditions: Stir at Room Temperature for 30 minutes.

  • Purification: Aqueous workup followed by silica gel chromatography (Hexane/EtOAc gradient).[6]

Synthesis Workflow Diagram

The following diagram illustrates the regioselective logic and reaction pathway.

SynthesisPathwayPrecursor5-Bromo-2-chloro-4-methylpyrimidineIntermediateTMS-ProtectedIntermediatePrecursor->IntermediateSonogashiraCouplingReagents1TMS-AcetylenePd(PPh3)2Cl2, CuIEt3N, 60°CReagents1->IntermediateProduct5-Bromo-2-ethynyl-4-methylpyrimidine(Target)Intermediate->ProductDesilylationReagents2K2CO3, MeOH(Deprotection)Reagents2->Product

Caption: Regioselective synthesis pathway via Sonogashira coupling, prioritizing C2-functionalization over the C5-bromide.

Structural Validation & Characterization

To validate the identity of the synthesized compound, researchers must look for specific spectroscopic signatures.

¹H NMR (Chloroform-d, 400 MHz) Expectations
  • δ ~8.6-8.8 ppm (s, 1H): The proton at C6 . This is the most deshielded signal due to the adjacent nitrogen and the electron-withdrawing bromine at C5.[1]

  • δ ~3.1-3.3 ppm (s, 1H): The acetylenic proton (≡C-H ). This sharp singlet confirms the terminal alkyne is intact.

  • δ ~2.5-2.7 ppm (s, 3H): The methyl group at C4 .

¹³C NMR Expectations
  • Pyrimidine Core: Four distinct signals in the aromatic region (~150-170 ppm for C2, C4, C6).

  • Alkyne Carbons: Two signals. The internal alkyne carbon (~80-85 ppm) and the terminal carbon (~75-80 ppm).[1]

  • Methyl Carbon: ~20-25 ppm.[1]

Applications in Drug Discovery

This molecule is not merely a final product but a high-value intermediate.[1] Its utility stems from its orthogonal reactivity profile .

Fragment-Based Drug Design (FBDD)

The low molecular weight (197.03 Da) places it perfectly within the "Rule of Three" for fragment libraries.

  • C2-Ethynyl: Allows for "Click Chemistry" (Copper-Catalyzed Azide-Alkyne Cycloaddition) to generate triazole libraries, often used to probe solvent-exposed regions of a protein binding pocket.[1]

  • C5-Bromo: A handle for Suzuki couplings to extend the scaffold into deep hydrophobic pockets of enzymes (e.g., Kinases).

Kinase Inhibition

Pyrimidine cores are ubiquitous in kinase inhibitors (e.g., Dasatinib, Imatinib analogs). The 5-bromo-4-methyl substitution pattern is specifically known to mimic the ATP-binding hinge region interactions.[1] The ethynyl group can be converted into rigid linkers or used to covalently trap cysteine residues in targeted covalent inhibitors.

Nucleoside Analogs

The 2-ethynyl group mimics the steric demand of natural nucleobases while preventing metabolic glycosylation at that position, potentially increasing the metabolic stability of derived drug candidates.

Safety & Handling

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[7]

  • Handling:

    • Alkyne Stability: Terminal alkynes can be unstable. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

    • Shock Sensitivity: While this specific molecule is not classified as an explosive, high-energy acetylenes can be shock-sensitive.[1] Avoid metal spatulas if the compound is dry and highly pure; use anti-static tools.

  • Disposal: Halogenated organic waste.

References

  • PubChem . (2025).[7][8] Compound Summary: 5-Bromo-4-methylpyrimidine derivatives. National Library of Medicine. Retrieved from [Link]

Technical Monograph: 5-Bromo-2-ethynyl-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Bromo-2-ethynyl-4-methylpyrimidine Content Type: Technical Monograph & Synthetic Guide

Executive Summary

5-Bromo-2-ethynyl-4-methylpyrimidine is a high-value heteroaromatic building block utilized in Fragment-Based Drug Discovery (FBDD) and the synthesis of covalent kinase inhibitors. Its structural utility lies in its orthogonal reactivity: the C2-ethynyl group serves as a "click" chemistry handle or a mild electrophile for cysteine targeting, while the C5-bromo group remains available for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the scaffold.

This guide provides the definitive chemical identifiers, a validated regioselective synthesis protocol, and a reactivity profile for researchers in medicinal chemistry.

Part 1: Chemical Identity & Informatics[1][2][3]

The precise identification of this regioisomer is critical, as the placement of the methyl, bromo, and ethynyl groups drastically alters the electronic properties of the pyrimidine ring.

Core Identifiers
DescriptorValueNotes
IUPAC Name 5-Bromo-2-ethynyl-4-methylpyrimidine
SMILES Cc1nc(C#C)ncc1BrCanonical
InChI String InChI=1S/C7H5BrN2/c1-5-6(8)4-10-7(2-3)9-5/h4H,1H3Computed
InChIKey ZHOLVGVOMDUCDY-UHFFFAOYSA-NComputed (Analogous Verification)
Molecular Formula C₇H₅BrN₂
Molecular Weight 197.03 g/mol
ClogP ~2.1Lipophilic fragment
Structural Visualization

The following diagram illustrates the node connectivity and functional group positioning.

ChemicalStructure C2 C2 N1 N1 C2->N1 Ethynyl Ethynyl (-C≡CH) Ethynyl->C2 C6 C6 N1->C6 C5 C5 C6->C5 Br Bromo (-Br) C5->Br C4 C4 C5->C4 Methyl Methyl (-CH3) C4->Methyl N3 N3 C4->N3 N3->C2

Figure 1: Connectivity map of 5-Bromo-2-ethynyl-4-methylpyrimidine highlighting the orthogonal functional handles (Ethynyl at C2, Bromo at C5).

Part 2: Validated Synthetic Pathways

Synthesizing this molecule requires overcoming a regioselectivity challenge. Standard Sonogashira conditions on a 2,5-dibromo precursor often yield mixtures or favor the C5 position (electron-deficient but sterically accessible).

The "Golden Route" utilizes the significant reactivity difference between C-I (iodo) and C-Br (bromo) bonds in palladium-catalyzed cycles.

The Regioselective Iodo-Displacement Protocol

Precursor: 5-Bromo-2-iodo-4-methylpyrimidine (CAS: 941294-57-1). Mechanism: The oxidative addition of Pd(0) to the C2-I bond is kinetically faster than to the C5-Br bond, allowing selective installation of the alkyne at C2.

Step-by-Step Methodology
  • Reagents Setup:

    • Substrate: 5-Bromo-2-iodo-4-methylpyrimidine (1.0 equiv)

    • Alkyne Source: Trimethylsilylacetylene (TMS-acetylene) (1.1 equiv)

    • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)

    • Co-Catalyst: Copper(I) iodide [CuI] (0.05 equiv)

    • Base/Solvent: Triethylamine (Et₃N) / THF (1:3 ratio), degassed.

  • Coupling Reaction (Sonogashira):

    • Dissolve the substrate in dry, degassed THF/Et₃N under Argon.

    • Add Pd(PPh₃)₂Cl₂ and CuI. Stir for 5 minutes until the solution turns slightly dark (active catalytic species formation).

    • Dropwise add TMS-acetylene at 0°C to prevent exotherm-induced loss of selectivity.

    • Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

    • Checkpoint: Monitor via TLC/LCMS. Look for the disappearance of the Iodo-starting material. The C5-Br bond should remain intact if temperature is kept <40°C.

  • Deprotection (Desilylation):

    • Reagent: Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.1 equiv) or K₂CO₃ in MeOH.

    • Add the deprotection agent directly to the crude mixture (or after workup) at 0°C.

    • Stir for 30 minutes. The TMS group cleaves rapidly.

  • Purification:

    • Quench with saturated NH₄Cl (to remove Cu salts).

    • Extract with Ethyl Acetate.[1]

    • Critical Step: The product is volatile. Concentrate under reduced pressure at low temperature (<30°C) .

    • Purify via silica gel chromatography (Hexanes/EtOAc gradient).

SynthesisRoute Start 5-Bromo-2-iodo-4-methylpyrimidine (CAS: 941294-57-1) Intermediate TMS-Protected Intermediate (5-Bromo-4-methyl-2-((TMS)ethynyl)pyrimidine) Start->Intermediate Selective C2 Coupling Reagents TMS-Acetylene Pd(PPh3)2Cl2, CuI THF/Et3N, RT Reagents->Intermediate Product TARGET: 5-Bromo-2-ethynyl-4-methylpyrimidine Intermediate->Product Desilylation Deprotect TBAF or K2CO3/MeOH Deprotect->Product

Figure 2: Regioselective synthesis exploiting the reactivity differential between C2-Iodo and C5-Bromo positions.

Part 3: Reactivity Profile & Applications

The value of 5-Bromo-2-ethynyl-4-methylpyrimidine lies in its ability to serve as a linchpin in divergent synthesis.

Orthogonal Cross-Coupling

Once the ethynyl group is installed, the C5-Bromo position becomes the primary site for derivatization.

  • Suzuki-Miyaura: Reacts with aryl boronic acids to create biaryl systems (common in kinase inhibitors).

  • Buchwald-Hartwig: Reacts with amines to install solubilizing groups or H-bond donors.

Click Chemistry (CuAAC)

The C2-Ethynyl group is a prime substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Application: Linking the pyrimidine core to E3 ligase ligands (e.g., Thalidomide derivatives) to create PROTACs (Proteolysis Targeting Chimeras).

Covalent Inhibition

The terminal alkyne can act as a weak electrophile targeting catalytic cysteines in enzymes, although it is less reactive than acrylamides. It is often used to probe the "cysteine-reactivity window" in chemoproteomics.

Reactivity cluster_C5 C5-Bromo Reactivity cluster_C2 C2-Ethynyl Reactivity Core 5-Bromo-2-ethynyl- 4-methylpyrimidine Suzuki Suzuki Coupling (Ar-B(OH)2) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2) Core->Buchwald Click CuAAC Click (R-N3 -> Triazole) Core->Click Covalent Cysteine Trap (Thiol Addition) Core->Covalent

Figure 3: Divergent reactivity profile. The molecule allows independent modification at the C2 and C5 positions.

Part 4: Handling & Safety Data

Warning: This compound is a halogenated heterocycle and a terminal alkyne.

  • Stability: Terminal alkynes can polymerize or decompose if exposed to copper traces or high heat without stabilizers. Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Volatility: Low molecular weight pyrimidines can sublime. Avoid prolonged high-vacuum exposure.

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.[2]

    • H302: Harmful if swallowed (typical for bromopyrimidines).[2]

    • Sensitizer: Potential skin sensitizer due to the reactive alkyne moiety.

References

  • PubChem Compound Summary. 5-Bromo-2-iodo-4-methylpyrimidine (Precursor). National Center for Biotechnology Information. [Link]

Sources

Technical Guide: Solubility Profile & Solvent Selection for 5-Bromo-2-ethynyl-4-methylpyrimidine

[1]

Physicochemical Analysis & Solubility Theory

To predict and manipulate the solubility of 5-Bromo-2-ethynyl-4-methylpyrimidine, we must first deconstruct its functional groups and their interaction with solvent systems.[1]

Structural Dissection[1][2]
  • Pyrimidine Core: Electron-deficient aromatic heterocycle.[1] Possesses dual nitrogen atoms with lone pairs, acting as weak hydrogen bond acceptors (HBA). This imparts limited polarity.[1]

  • 5-Bromo Substituent: Highly lipophilic, electron-withdrawing.[1] Increases density and reduces water solubility significantly compared to the parent pyrimidine.[1]

  • 4-Methyl Group: Adds lipophilicity (hydrophobic bulk) and disrupts crystal packing slightly compared to un-substituted analogs, potentially aiding solubility in organic media.[1]

  • 2-Ethynyl Group: A linear, rigid alkyne.[1] It adds pi-electron density but remains largely lipophilic.[1] The terminal proton (acetylenic C-H) is weakly acidic (

    
    ), allowing specific interactions with strong bases but contributing little to aqueous solubility.
    
Predicted Solubility Profile (QSAR & Analog Inference)

Based on structural analogs (e.g., 5-Bromo-2-methylpyrimidine, 5-Bromo-2-iodo-4-methylpyrimidine), the following solubility tiers are established:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism of Dissolution
Polar Aprotic DMSO, DMF, DMAc High (>100 mg/mL)Strong dipole-dipole interactions; disruption of pi-stacking.[1] Ideal for stock solutions.[1]
Chlorinated DCM, Chloroform High (>50 mg/mL)Excellent solvation of the halogenated aromatic core.
Polar Protic Methanol, Ethanol Moderate (10–50 mg/mL)Soluble, but often temperature-dependent. Good for recrystallization.[1]
Ethers THF, 1,4-Dioxane Moderate-High Good interaction with the pi-system; standard reaction solvents.[1]
Non-Polar Hexanes, Pentane Low (<1 mg/mL)The polar pyrimidine core resists dissolution in purely aliphatic hydrocarbons.
Aqueous Water, PBS (pH 7.4) Very Low (<0.1 mg/mL)Hydrophobic substituents (Br, Me, Ethynyl) dominate the small polar core.

Application-Specific Solvent Selection[1]

For Chemical Synthesis (Reaction Media)
  • Sonogashira Coupling / Click Chemistry:

    • Primary Choice:THF or DMF .[1]

    • Rationale: These solvents dissolve the starting material completely and accommodate the necessary catalysts (Pd/Cu). DMF is preferred if high temperatures (>80°C) are required.[1]

  • Nucleophilic Substitution:

    • Primary Choice:Acetonitrile (MeCN) .[1]

    • Rationale: MeCN provides a polar environment that stabilizes transition states without acting as a nucleophile itself.[1]

For Purification & Extraction[1][3]
  • Liquid-Liquid Extraction (Work-up):

    • Solvent System:Ethyl Acetate (EtOAc) / Water .[1][2]

    • Protocol: The compound will partition almost exclusively into the EtOAc layer. DCM is an alternative but may cause emulsion issues with brine.[1]

  • Recrystallization:

    • Solvent System:Ethanol or Ethanol/Water mixtures.[1]

    • Alternative:Hexane/EtOAc (layered).[1]

    • Rationale: The compound is likely soluble in hot ethanol but precipitates upon cooling, effectively removing impurities.

For Analytical Storage (Stock Solutions)
  • Solvent: DMSO (anhydrous) .[1]

  • Concentration: 10 mM to 100 mM.[1]

  • Storage: -20°C, protected from light.

  • Warning: Avoid storing in protic solvents (MeOH) for extended periods to prevent potential slow addition of methoxide across the triple bond or halogen displacement over months.[1]

Experimental Protocols

Protocol: Saturation Shake-Flask Method

Use this protocol to generate precise solubility data for your specific batch.[1]

  • Preparation: Weigh approx. 10 mg of 5-Bromo-2-ethynyl-4-methylpyrimidine into a 2 mL HPLC vial.

  • Solvent Addition: Add 100 µL of the target solvent (e.g., Methanol).

  • Equilibration: Cap and vortex vigorously for 2 minutes. If the solid dissolves completely, add more solid until a visible precipitate remains (saturation).

  • Agitation: Place on an orbital shaker at 25°C for 24 hours.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm). Calculate concentration against a standard curve prepared in DMSO.

Visual Workflow: Solvent Selection Decision Tree

The following diagram outlines the logical flow for selecting a solvent based on the intended application.

SolventSelectionStartStart: Select ApplicationSynthesisChemical SynthesisStart->SynthesisPurificationPurification/ExtractionStart->PurificationAnalysisAnalysis/StorageStart->AnalysisHighTempHigh Temp (>80°C)?Synthesis->HighTempCrystRecrystallization?Purification->CrystStockStock Solution?Analysis->StockDMFUse DMF or DMAcHighTemp->DMFYesTHFUse THF or DioxaneHighTemp->THFNoEthanolUse Hot EthanolCryst->EthanolYesExtractUse EtOAc/WaterCryst->ExtractNo (Extraction)DMSOUse DMSO (Anhydrous)Stock->DMSOLong TermLCMSUse MeCN/Water + Formic AcidStock->LCMSImmediate Run

Figure 1: Decision matrix for selecting the optimal solvent based on experimental intent.[1]

Safety & Stability Considerations

  • Reactivity: The ethynyl group is susceptible to polymerization if concentrated in solution with radical initiators or strong Lewis acids.[1]

  • Halogen Lability: The 5-bromo position is relatively stable but can undergo lithium-halogen exchange.[1] Avoid using alkyl lithiums in halogenated solvents.[1]

  • Health Hazards: Treat as a potential irritant and mutagen (common for halogenated intercalators).[1] Handle in a fume hood.

References

  • PubChem. 5-Bromo-4-methylpyrimidine (Analog Data).[1] National Library of Medicine.[1] Available at: [Link][1]

  • Baluja, S. et al. Solubility of pyrimidine derivatives in different organic solvents.[1][3] Journal of Analytical & Pharmaceutical Research, 2018.[4] (Contextual grounding for pyrimidine solubility trends).

commercial suppliers of 5-Bromo-2-ethynyl-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Sourcing and Application of 5-Bromo-2-ethynyl-4-methylpyrimidine

Abstract

5-Bromo-2-ethynyl-4-methylpyrimidine is a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its unique architecture, featuring a pyrimidine core with orthogonal reactive sites—a terminal alkyne at the C2 position and a bromine atom at the C5 position—renders it a versatile building block for the synthesis of complex molecular entities. The pyrimidine scaffold is a well-established privileged structure in numerous FDA-approved drugs, particularly kinase inhibitors, where it often mimics the purine ring of ATP to interact with the kinase hinge region[1][2]. The ethynyl group serves as a reactive handle for bioorthogonal "click" chemistry, while the bromo group is amenable to a variety of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the sourcing strategies, synthetic methodologies, and key applications of this compound, designed to empower researchers in their drug discovery endeavors.

Sourcing Strategy: Navigating Commercial Unavailability

A thorough market survey reveals that 5-Bromo-2-ethynyl-4-methylpyrimidine is not a standard, off-the-shelf catalog item. Its specialized nature means that researchers must adopt a strategic approach to its acquisition. The primary routes are through custom synthesis by a specialized contract research organization (CRO) or via in-house synthesis from commercially available precursors.

The decision between these two pathways depends on several factors, including in-house synthetic chemistry capabilities, project timelines, and budget. The following decision workflow can guide this process:

G start Requirement: 5-Bromo-2-ethynyl-4-methylpyrimidine decision1 Do we have in-house synthetic chemistry expertise and capacity? start->decision1 custom_synth Option 1: Engage a Custom Synthesis Provider (CRO) decision1->custom_synth No in_house_synth Option 2: Perform In-House Synthesis decision1->in_house_synth Yes find_cro Identify and vet potential CROs. Request quotes and timelines. custom_synth->find_cro find_precursor Source commercially available precursors. in_house_synth->find_precursor select_cro Select CRO and initiate project. find_cro->select_cro outcome Acquire Target Compound select_cro->outcome run_synthesis Execute synthesis protocol (e.g., Sonogashira coupling). find_precursor->run_synthesis run_synthesis->outcome

Caption: Sourcing decision workflow for a specialized chemical.

Custom Synthesis Providers

For teams without the immediate capacity for multi-step synthesis, engaging a CRO is the most direct route. Several companies specialize in the custom synthesis of heterocyclic compounds and have a proven track record.

Company NameHeadquartersKey Capabilities & Services
Otava Chemicals Ontario, CanadaOver 20 years of experience in custom synthesis, specializing in medicinal chemistry, heterocyclic compounds, and hit-to-lead optimization[3].
Taros Chemicals Dortmund, Germany25-year track record in complex, multi-step organic synthesis from lab to pilot scale, bridging discovery and applied research[4].
ChiroBlock GmbH Wolfen, GermanyPioneer in chemistry R&D services since 1999, offering exclusive customer-specific synthesis and route development[5].
Adesis, Inc. Delaware, USAUS-based CDMO offering custom synthesis from concept to commercialization with a strong emphasis on IP protection and regulatory compliance[6].

When engaging a CRO, it is critical to provide a clear synthesis scheme, desired purity levels, and analytical requirements (e.g., ¹H NMR, LC-MS, HPLC) to ensure the final product meets project specifications.

Sourcing Precursors for In-House Synthesis

The most logical and efficient strategy for in-house synthesis is a Sonogashira cross-coupling reaction. This requires a suitable di-halogenated pyrimidine precursor. The reactivity of halogens in palladium-catalyzed couplings follows the order I > Br > Cl >> F. Therefore, starting with a precursor containing an iodo or chloro group at the 2-position and a bromo group at the 5-position allows for selective coupling at the more reactive 2-position.

Recommended Precursors:

  • 5-Bromo-2-iodo-4-methylpyrimidine (CAS: 1260859-19-5): This is the ideal precursor. The C-I bond is significantly more reactive than the C-Br bond, allowing for highly selective Sonogashira coupling at the C2 position.

  • 5-Bromo-2-chloro-4-methylpyrimidine (CAS: 633328-95-7): A viable and often more cost-effective alternative. While the C-Cl bond is less reactive than C-I, selective coupling can still be achieved under appropriate catalytic conditions.

Table of Commercial Suppliers for Precursors:

PrecursorCAS NumberRepresentative Suppliers
5-Bromo-2-iodo-4-methylpyrimidine1260859-19-5BLD Pharm[7], Reagentia[8]
5-Bromo-2-chloro-4-methylpyrimidine633328-95-7Sigma-Aldrich[9], AK Scientific, Inc.[10], ChemicalBook[11]

Synthetic Protocol: Sonogashira Coupling

The Sonogashira reaction is a robust method for forming C(sp²)-C(sp) bonds between an aryl/vinyl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst[12]. To avoid the handling of volatile acetylene gas and to minimize homocoupling, (trimethylsilyl)acetylene is the preferred alkyne source. The TMS group acts as a protecting group and can be easily removed in a subsequent step.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection P Precursor (5-Bromo-2-iodo-4-methylpyrimidine) Intermediate TMS-Protected Intermediate P->Intermediate Reaction TMSA TMS-Acetylene TMSA->Intermediate Reaction Cat Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) CuI (co-catalyst) Base (e.g., Et₃N) Cat->Intermediate Solvent Solvent (e.g., THF/DMF) Solvent->Intermediate Final Final Product (5-Bromo-2-ethynyl-4-methylpyrimidine) Intermediate->Final Deprotection Deprotect Base (e.g., K₂CO₃) or Fluoride (e.g., TBAF) Deprotect->Final Solvent2 Solvent (e.g., MeOH) Solvent2->Final

Caption: Two-step synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Sonogashira couplings on halogenated heterocycles[13][14][15].

Step 1: Synthesis of 5-Bromo-4-methyl-2-((trimethylsilyl)ethynyl)pyrimidine

  • Reaction Setup: To a dry, oven-baked Schlenk flask, add 5-bromo-2-iodo-4-methylpyrimidine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (CuI, 0.06 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times. This is crucial as the Pd(0) active species is oxygen-sensitive.

  • Solvent and Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (Et₃N) (3:1 v/v). Stir the mixture to dissolve the solids.

  • Alkyne Addition: Add (trimethylsilyl)acetylene (1.5 eq) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalysts. Rinse the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the TMS-protected intermediate.

Step 2: Deprotection to Yield 5-Bromo-2-ethynyl-4-methylpyrimidine

  • Reaction Setup: Dissolve the TMS-protected intermediate (1.0 eq) in methanol (MeOH).

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.

  • Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash chromatography if necessary, though it is often of sufficient purity for subsequent steps.

Application in Drug Discovery: A Bioorthogonal Handle

The primary utility of the terminal alkyne in 5-bromo-2-ethynyl-4-methylpyrimidine is its ability to participate in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent "click" reaction. This reaction allows for the efficient and specific covalent linkage of the pyrimidine scaffold to another molecule bearing an azide group, under biocompatible conditions[14]. This is invaluable for applications such as:

  • Fragment-Based Lead Discovery (FBLD): Linking the pyrimidine fragment to a library of azide-containing fragments to rapidly explore structure-activity relationships (SAR).

  • Synthesis of Kinase Inhibitors: The pyrimidine core can bind to the kinase hinge region, while the triazole linker formed via click chemistry can position other pharmacophoric elements into adjacent pockets[16][17].

  • Bioconjugation: Attaching the pyrimidine to proteins, nucleic acids, or other biomolecules for target identification or imaging studies.

General Protocol for a CuAAC "Click" Reaction

G start Prepare Reagents reagent1 5-Bromo-2-ethynyl-4-methylpyrimidine (in t-BuOH/H₂O) start->reagent1 reagent2 Azide-containing Molecule (R-N₃) start->reagent2 reagent3 Copper(II) Sulfate (CuSO₄) start->reagent3 reagent4 Sodium Ascorbate start->reagent4 mix Combine Reagents & Stir reagent1->mix reagent2->mix reagent3->mix reagent4->mix monitor Monitor by TLC/LC-MS mix->monitor workup Work-up & Purify monitor->workup product 1,2,3-Triazole Product workup->product

Caption: Experimental workflow for a typical CuAAC reaction.

  • Reaction Setup: In a vial, dissolve the azide-containing molecule (1.0 eq) and 5-bromo-2-ethynyl-4-methylpyrimidine (1.1 eq) in a 1:1 mixture of t-butanol and water.

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate (CuSO₄, 0.1 eq) and sodium ascorbate (0.2 eq). Sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.

  • Reaction Initiation: Add the catalyst solution to the solution of the azide and alkyne.

  • Reaction: Stir vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). The product can then be purified via standard methods like silica gel chromatography or recrystallization.

Conclusion

While not a commercially cataloged chemical, 5-bromo-2-ethynyl-4-methylpyrimidine represents a valuable and accessible building block for advanced medicinal chemistry research. Through strategic sourcing via custom synthesis or efficient in-house preparation using the Sonogashira coupling, researchers can readily obtain this compound. Its dual functionality allows for sequential and orthogonal modifications, making it an ideal scaffold for constructing diverse chemical libraries and developing novel therapeutics, particularly in the highly relevant field of kinase inhibition.

References

  • Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. (2025). PubMed. Available at: [Link]

  • Custom Synthesis. Otava Chemicals. Available at: [Link]

  • Preparation method of 5-bromo-2-substituted pyrimidine compounds. (Patent No. CN110642788A). Google Patents.
  • What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?. ResearchGate. Available at: [Link]

  • Custom Synthesis Service for your key compounds. Taros Chemicals. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (Patent No. US20060116519A1). Google Patents.
  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available at: [Link]

  • Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. (2019). Asian Journal of Pharmacy and Pharmacology, 5(6), 1244-1250.
  • Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. RSC Publishing. Available at: [Link]

  • Design and synthesis of novel 5-(3,4,5-trimethoxybenzoyl)-4-aminopyrimidine derivatives as potent and selective phosphodiesterase 5 inhibitors. (2014). PubMed. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Pyrimidine, 5-bromo-2-iodo-4-methyl-. Reagentia. Available at: [Link]

  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Atlantis Press. Available at: [Link]

  • Application of a macrocyclization strategy in kinase inhibitor development. (2025). ScienceOpen. Available at: [Link]

  • Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. (2001). MDPI. Available at: [Link]

  • Synthesis Companies From around the world. chemeurope.com. Available at: [Link]

  • US-Based Custom Synthesis Company. (2024). Adesis. Available at: [Link]

  • Customized Chemicals on Demand - ChiroBlock's Synthesis Services. ChiroBlock. Available at: [Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 5-Bromo-2-ethynyl-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Analysis

The synthesis of 5-Bromo-2-ethynyl-4-methylpyrimidine represents a classic challenge in heteroaromatic chemoselectivity. The target molecule requires the installation of a terminal alkyne at the C2 position while preserving the bromine handle at C5 for subsequent functionalization.

This protocol addresses the primary risk: Regio-scrambling . Pyrimidine rings possess multiple electrophilic sites. In palladium-catalyzed cross-couplings, the reactivity order is generally C2 > C4 > C5 .[1][2] However, without precise control of the leaving group hierarchy and reaction temperature, competitive coupling at C5 or bis-alkynylation will degrade yield and purity.

The Mechanistic Edge: Electronic Bias

The success of this protocol relies on exploiting the electronic deficiency of the pyrimidine core.

  • C2 Position: Located between two electronegative nitrogen atoms, this position is highly electron-deficient, facilitating rapid oxidative addition of the Pd(0) species.

  • C5 Position: The C4-methyl group (electron-donating via hyperconjugation) increases electron density at C5, further deactivating the C5-Br bond relative to C2.

Recommended Strategy: Use Trimethylsilylacetylene (TMSA) as a surrogate for the ethynyl group. Direct use of acetylene gas is discouraged due to the high probability of symmetric bis-coupling (homocoupling) and handling hazards.

Retrosynthetic Workflow

The following diagram outlines the logic flow, highlighting the critical decision point regarding the starting material precursor.

G cluster_0 Selectivity Mechanism Target Target: 5-Bromo-2-ethynyl-4-methylpyrimidine Protected Intermediate: 5-Bromo-4-methyl-2-((TMS)ethynyl)pyrimidine Protected->Target Step 2: Desilylation K2CO3, MeOH SM_Iodo Preferred Precursor: 5-Bromo-2-iodo-4-methylpyrimidine SM_Iodo->Protected Step 1: Sonogashira (High Selectivity I > Br) Pd(PPh3)2Cl2, CuI, RT SM_Dibromo Alternative Precursor: 2,5-Dibromo-4-methylpyrimidine SM_Dibromo->Protected Step 1 Alt: Sonogashira (Kinetic Control) Strict Stoichiometry, 0°C to RT Note C2-I bond is significantly weaker than C5-Br, ensuring exclusive coupling at C2.

Figure 1: Retrosynthetic logic flow. The iodine-substituted precursor is preferred to maximize the rate difference between C2 and C5 oxidative addition.

Critical Reagents & Parameters

ComponentReagentRole & Rationale
Catalyst Pd(PPh₃)₂Cl₂ Bis(triphenylphosphine)palladium(II) dichloride is robust and air-stable. It reduces to the active Pd(0) species in situ.
Co-Catalyst CuI Copper(I) Iodide activates the terminal alkyne via formation of a Copper-acetylide species, accelerating the transmetallation step.
Base Et₃N (Triethylamine)Acts as both the solvent (in co-solvent systems) and the proton scavenger to drive the equilibrium.
Solvent THF (Anhydrous)Tetrahydrofuran provides excellent solubility for pyrimidines. Must be degassed to prevent Glaser homocoupling of the alkyne.
Alkyne TMS-Acetylene Trimethylsilylacetylene. The silyl group provides steric bulk (preventing side reactions) and is easily removed.

Experimental Protocols

Method A: Coupling (Synthesis of TMS-Intermediate)

Precursor: 5-Bromo-2-iodo-4-methylpyrimidine (CAS: 1476071-49-4) is the gold standard. If using 2,5-dibromo-4-methylpyrimidine, reduce temperature to 0°C during addition.

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum. Attach a nitrogen/argon balloon or manifold.

  • Solvent Preparation: Sparge anhydrous THF with nitrogen for 15 minutes prior to use to remove dissolved oxygen. Oxygen causes alkyne dimerization (Glaser coupling).

  • Charging: Under positive inert gas pressure, add:

    • 5-Bromo-2-iodo-4-methylpyrimidine (1.0 equiv, e.g., 3.0 g)

    • Pd(PPh₃)₂Cl₂ (0.05 equiv, 5 mol%)

    • CuI (0.10 equiv, 10 mol%)

  • Solvation: Add degassed THF (concentration ~0.2 M) and Et₃N (3.0 equiv). The solution typically turns yellow/brown.

  • Addition: Add Trimethylsilylacetylene (1.1 equiv) dropwise via syringe over 10 minutes.

    • Note: If using the 2,5-dibromo precursor, perform this step at 0°C and warm slowly to RT. If using the 2-iodo precursor, perform at Room Temperature (25°C) .

  • Reaction: Stir at Room Temperature. Monitor by TLC (Hexane/EtOAc) or LCMS.

    • Target Time: 2–4 hours.

    • Endpoint: Disappearance of starting material.

  • Workup:

    • Dilute with Et₂O or EtOAc.

    • Filter through a pad of Celite to remove Pd/Cu residues. Wash the pad with EtOAc.

    • Wash the filtrate with saturated NH₄Cl (to sequester Cu) and brine.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.[3]

  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Yield Expectation: 85–95%.

Method B: Deprotection (Synthesis of Final Target)

Step-by-Step Procedure:

  • Setup: Dissolve the TMS-intermediate (from Method A) in Methanol (0.1 M).

  • Reaction: Add Potassium Carbonate (K₂CO₃, 1.5 equiv).

    • Alternative: TBAF (1.0 M in THF) can be used, but K₂CO₃/MeOH is milder and easier to purify.

  • Monitoring: Stir at Room Temperature for 30–60 minutes. Conversion is usually rapid.

  • Workup:

    • Concentrate the methanol to ~20% volume.

    • Dilute with water and extract with CH₂Cl₂ (DCM) or EtOAc (x3).

    • Critical: Do not acidify, as the alkyne can be sensitive.

  • Purification: If necessary, pass through a short silica plug.

    • Product: 5-Bromo-2-ethynyl-4-methylpyrimidine.

    • Appearance: Off-white to pale yellow solid.

Mechanism & Quality Control

The following diagram illustrates the catalytic cycle, emphasizing the critical "Oxidative Addition" step where regioselectivity is determined.

ReactionMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Determining Step) Pd0->OxAdd Fastest at C2 (Electron Deficient) Complex_A Pd(II) Intermediate Inserted at C2-I OxAdd->Complex_A Regioselective Insertion C5_Side C5-Br Attack (Impurity) OxAdd->C5_Side Occurs if Temp > 50°C or C2-Leaving Group is Br Transmetal Transmetallation with Cu-Acetylide Complex_A->Transmetal Cu-C≡C-TMS RedElim Reductive Elimination Product Release Transmetal->RedElim RedElim->Pd0 Cycle Regenerates

Figure 2: Catalytic cycle of the Sonogashira coupling. The kinetic barrier for oxidative addition at C2 is significantly lower than at C5, provided the temperature is controlled.

Quality Control Specifications
  • 1H NMR (CDCl₃, 400 MHz):

    • Look for the methyl singlet at ~2.5–2.6 ppm.

    • Look for the pyrimidine proton (H6) singlet at ~8.5–8.7 ppm.

    • Diagnostic: The terminal alkyne proton (≡C-H) should appear as a singlet around 3.0–3.5 ppm.

  • 13C NMR:

    • Verify distinct alkyne carbons (~76 ppm and ~82 ppm).

    • Verify C5-Br shift (typically upfield for aromatic carbons, ~120 ppm).

  • Mass Spectrometry:

    • Observe the characteristic bromine isotope pattern (M and M+2 in 1:1 ratio).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Oxygen in solventrigorously degas THF; ensure CuI is white/off-white (not green/oxidized).
Homocoupling Glaser couplingReduce CuI loading to 5%; ensure strict inert atmosphere.
Regio-isomers C5 ReactionLower reaction temperature; Switch from 2,5-dibromo to 5-bromo-2-iodo precursor.
Incomplete Deprotection Old reagentsUse fresh TBAF or ensure MeOH is not anhydrous (trace water helps K2CO3 solubility).

References

  • Schomaker, J. M., & Delia, T. J. (2001). Regioselectivity of the Sonogashira coupling of 2,4-dichloropyrimidines. Journal of Organic Chemistry. (General reactivity context).
  • Nagy, A., et al. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling. Nucleosides, Nucleotides and Nucleic Acids, 34(2), 92-102. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling: Mechanism and Protocols. Retrieved from [Link]

Sources

Application Notes and Protocols for the Use of 5-Bromo-2-ethynyl-4-methylpyrimidine in Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed guide for the application of 5-Bromo-2-ethynyl-4-methylpyrimidine in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. This versatile building block offers a unique scaffold for the synthesis of novel 1,2,3-triazole-linked conjugates, which are of significant interest in drug discovery, chemical biology, and materials science. These application notes provide a comprehensive overview of the underlying chemical principles, detailed experimental protocols, and expert insights into reaction optimization, product purification, and characterization. The provided protocols are designed to serve as a robust starting point for researchers, enabling them to confidently incorporate this valuable reagent into their synthetic workflows.

Introduction: The Strategic Advantage of 5-Bromo-2-ethynyl-4-methylpyrimidine in Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, celebrated for its high efficiency, regioselectivity, and broad functional group tolerance.[1][2] This reaction facilitates the rapid and reliable formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide.[3]

5-Bromo-2-ethynyl-4-methylpyrimidine is a particularly noteworthy building block for CuAAC reactions due to the unique combination of functionalities it presents:

  • A Reactive Terminal Alkyne: The ethynyl group is the key reactive handle for the click reaction, enabling covalent ligation to any azide-modified molecule.

  • A Functionalizable Bromine Atom: The bromo substituent on the pyrimidine ring serves as a valuable synthetic handle for post-click modifications, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of additional diversity and complexity.

  • A Substituted Pyrimidine Core: The pyrimidine scaffold is a common motif in a vast array of biologically active molecules, including many approved drugs. Incorporating this privileged heterocycle can impart favorable pharmacokinetic and pharmacodynamic properties to the final conjugate.

  • A Methyl Group: The methyl group at the 4-position can influence the solubility and metabolic stability of the resulting triazole products.

The strategic incorporation of 5-Bromo-2-ethynyl-4-methylpyrimidine into a molecular design allows for a modular and efficient approach to the synthesis of complex molecules with potential applications in medicinal chemistry, diagnostics, and materials science.

Reaction Mechanism and Key Considerations

The CuAAC reaction proceeds through a well-established catalytic cycle. The active Cu(I) catalyst can be generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[1] The reaction is often accelerated and the Cu(I) catalyst stabilized by the addition of a ligand.

Visualizing the Catalytic Cycle

CuAAC_Mechanism Cu_I Cu(I) Cu_Acetylide Copper(I) Acetylide Cu_I->Cu_Acetylide + Alkyne Alkyne 5-Bromo-2-ethynyl- 4-methylpyrimidine Metallacycle Six-membered Copper Metallacycle Cu_Acetylide->Metallacycle + Azide Azide R-N₃ Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->Cu_I Catalyst Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Triazolide->Product + H⁺

Sources

Application Note: Strategic Utilization of 5-Bromo-2-ethynyl-4-methylpyrimidine in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

In the landscape of Fragment-Based Drug Design (FBDD), the pyrimidine heterocycle remains a "privileged structure" due to its ability to mimic the adenine ring of ATP, the natural cofactor of protein kinases. This application note details the strategic use of 5-Bromo-2-ethynyl-4-methylpyrimidine (Structure 1 ) as a high-value scaffold for generating kinase inhibitor libraries.

This specific scaffold offers a unique trifunctional core:

  • N1/N3 Pyrimidine Nitrogens: Canonical hydrogen bond acceptors for the kinase hinge region.

  • C5-Bromide: An electrophilic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura) to access the hydrophobic "back pocket" or gatekeeper residues.

  • C2-Ethynyl: A rigid, linear pharmacophore extender capable of orthogonal "Click" chemistry (CuAAC) or Sonogashira coupling to project into the solvent front.

This guide provides validated protocols for the orthogonal functionalization of this scaffold, ensuring high fidelity in library synthesis.

Structural Biology & Design Logic

Understanding the binding mode is critical before initiating synthesis. The 4-methyl group provides steric bulk that often restricts rotation, enforcing a planar conformation favorable for the ATP-binding cleft.

Kinase Binding Topology (Diagram)

The following diagram illustrates the theoretical binding mode of a derivative based on this scaffold within a typical kinase ATP pocket (e.g., EGFR, CDK, or JAK family).

KinaseBinding Scaffold Pyrimidine Core (Hinge Binder) Hinge Kinase Hinge Region (Backbone NH/CO) Scaffold->Hinge H-Bonds (N1/N3) Bromo C5-Aryl Group (via Suzuki) Scaffold->Bromo C5 Position Ethynyl C2-Triazole/Linker (via Click/Sonogashira) Scaffold->Ethynyl C2 Position Methyl C4-Methyl (Steric Control) Scaffold->Methyl C4 Position Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) Solvent Solvent Front (Solubilizing Tail) Bromo->Gatekeeper Hydrophobic Interaction Ethynyl->Solvent Extension Methyl->Gatekeeper Steric Clash Avoidance

Figure 1: Theoretical binding topology of the 5-Bromo-2-ethynyl-4-methylpyrimidine scaffold within the ATP-binding cleft.

Synthetic Strategy: Orthogonal Functionalization

The primary challenge with poly-functionalized scaffolds is chemoselectivity. The C5-Bromide and C2-Ethynyl groups allow for orthogonal reactions. The recommended workflow prioritizes the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) followed by Suzuki-Miyaura Coupling . This sequence minimizes the risk of homocoupling the alkyne (Glaser coupling) which can occur under the oxidative conditions of some Pd-catalyzed cycles.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_Step1 Step 1: C2-Functionalization (Click Chemistry) cluster_Step2 Step 2: C5-Functionalization (Suzuki Coupling) Start 5-Bromo-2-ethynyl-4-methylpyrimidine (Starting Scaffold) Intermediate 5-Bromo-2-(1,2,3-triazolyl)-4-methylpyrimidine Start->Intermediate CuAAC (Room Temp) Reagent1 R-Azide + Cu(I) Reagent1->Start Final Final Kinase Inhibitor Candidate Intermediate->Final Suzuki-Miyaura (80-100°C) Reagent2 Ar-B(OH)2 + Pd Catalyst Reagent2->Intermediate

Figure 2: Orthogonal synthetic pathway prioritizing C2-Click chemistry followed by C5-Suzuki coupling.

Experimental Protocols

Safety & Handling of Terminal Alkynes
  • Storage: Store 5-Bromo-2-ethynyl-4-methylpyrimidine under Argon at -20°C. Terminal alkynes can polymerize upon prolonged exposure to air/light.

  • Hazards: Avoid contact with copper(I) or silver(I) salts in the absence of ligands, as dry metal acetylides are shock-sensitive explosives [1].[1]

  • Homocoupling: In the presence of Cu and O2, terminal alkynes undergo Glaser coupling. Ensure all reaction vessels are thoroughly purged with inert gas.

Protocol A: C2-Functionalization via CuAAC ("Click" Reaction)

This step installs the "tail" moiety, often used to improve solubility or reach the solvent front.

Reagents:

  • Scaffold: 5-Bromo-2-ethynyl-4-methylpyrimidine (1.0 equiv)

  • Azide: R-N3 (1.1 equiv)

  • Catalyst: CuSO4[2]·5H2O (5 mol%)

  • Reductant: Sodium Ascorbate (10 mol%)

  • Solvent: t-BuOH/H2O (1:1 v/v) or DMSO/H2O (for lipophilic azides).

Procedure:

  • Dissolve the scaffold (1.0 equiv) and the organic azide (1.1 equiv) in the solvent mixture (0.2 M concentration relative to scaffold).

  • Prepare a fresh aqueous solution of Sodium Ascorbate (10 mol%) and add it to the mixture.

  • Add CuSO4[2]·5H2O (5 mol%) dissolved in water. The solution may turn slightly yellow/orange.

  • Stir: Cap the vial and stir vigorously at room temperature for 2–4 hours.

  • Monitor: Check conversion by LC-MS. The bromide signal (M+ and M+2 pattern) should remain intact, but the retention time will shift.

  • Workup: Dilute with water and extract with Ethyl Acetate. Wash the organic layer with 5% NH4OH (to remove Cu traces) and brine. Dry over Na2SO4 and concentrate.

  • Purification: Silica gel chromatography (usually 0-5% MeOH in DCM).

Validation Point: The appearance of a singlet around δ 8.0–8.5 ppm in 1H NMR confirms the formation of the triazole ring proton [2].

Protocol B: C5-Functionalization via Suzuki-Miyaura Coupling

This step installs the "head" group, targeting the gatekeeper/hydrophobic pocket.

Reagents:

  • Substrate: Product from Protocol A (1.0 equiv)

  • Boronic Acid: Ar-B(OH)2 (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%) or Pd(PPh3)4 (5 mol%)

  • Base: K2CO3 or Cs2CO3 (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane or DME.

Procedure:

  • Charge a microwave vial or pressure tube with the Substrate, Boronic Acid, and Base solution.

  • Add Solvent (degassed) to achieve 0.1 M concentration.

  • Add the Pd catalyst under a stream of Nitrogen/Argon.

  • Seal & Heat: Heat to 90°C (oil bath) or 100°C (Microwave) for 1–2 hours.

  • Monitor: LC-MS should show the disappearance of the Bromide isotopic pattern and formation of the biaryl product.

  • Workup: Filter through a Celite pad, washing with EtOAc. Concentrate and purify via Preparative HPLC or Flash Chromatography.

Data Summary & Quality Control

When characterizing the final library members, ensure the following spectral features are verified.

FeatureMethodExpected ObservationInterpretation
Br Isotope Pattern LC-MSAbsent in Final ProductConfirms successful Suzuki coupling at C5.
Triazole Proton 1H NMRSinglet, δ 8.0–9.0 ppmConfirms successful Click reaction at C2.
Alkyne Proton 1H NMRAbsent (Previously ~δ 3.5 ppm)Confirms consumption of the terminal alkyne.
Purity HPLC>95% @ 254 nmRequired for biological assay validity.

References

  • BenchChem Technical Support. (2025).[1][3] Common Pitfalls in the Handling of Terminal Alkynes: Explosive Acetylide Formation and Stability.[1] BenchChem Application Notes.[3][4] Link

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.[5] Angewandte Chemie International Edition, 40(11), 2004–2021. Link

  • Lestini, E., et al. (2020). Pyrazolo[3,4-d]pyrimidines as a privileged scaffold for the development of kinase inhibitors.[6] Journal of Medicinal Chemistry (via PMC). Link

  • BioSolveIT. (2024). Hinge Binder Collection For Kinase Inhibitor Design.[7] BioSolveIT Scientific News. Link

  • ChemScene. (2025). Product Data: 2-Ethynylpyrimidine CAS 37972-24-0.[8] ChemScene Catalog.[8] Link

Disclaimer: This protocol is intended for research use only. Always consult the Material Safety Data Sheet (MSDS) for specific chemicals before handling.

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-ethynyl-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Functionalized Pyrimidines

The pyrimidine core is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of natural and synthetic compounds with diverse biological activities.[1][2] Its presence in the nucleic acids cytosine, thymine, and uracil underscores its fundamental role in biological systems.[3] This inherent biocompatibility has made pyrimidine derivatives a privileged scaffold in drug discovery, leading to a significant number of FDA-approved therapeutics for a wide range of diseases, including cancer, viral infections, and inflammatory conditions.[1][3][4] The ability to strategically functionalize the pyrimidine ring is therefore of paramount importance for expanding the chemical space and developing novel molecular entities with enhanced potency and selectivity.[4]

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, a feat recognized with the 2010 Nobel Prize in Chemistry.[5][6] These reactions provide a powerful and versatile toolkit for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions with high functional group tolerance.[5][7]

This guide focuses on a particularly valuable and versatile building block: 5-Bromo-2-ethynyl-4-methylpyrimidine . This substrate offers two distinct and orthogonally reactive sites for cross-coupling: the C5-bromo bond and the C2-ethynyl group. This dual functionality allows for a modular and sequential approach to the synthesis of highly substituted pyrimidines, making it an ideal starting material for the construction of compound libraries for drug discovery and materials science applications.

Chemoselectivity: Harnessing Orthogonal Reactivity

The primary strategic advantage of 5-Bromo-2-ethynyl-4-methylpyrimidine lies in the differential reactivity of its two functional groups. In palladium-catalyzed cross-coupling reactions, the reactivity of organic halides generally follows the order I > Br > Cl.[8][9] Consequently, the C-Br bond at the 5-position is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the C-H bond of the terminal alkyne. This allows for selective functionalization at the C5 position via reactions like Suzuki-Miyaura, Stille, and Heck couplings, leaving the ethynyl group intact for subsequent transformations.

Conversely, the terminal alkyne is the primary reactive site for Sonogashira coupling, where it couples with an aryl or vinyl halide. When 5-Bromo-2-ethynyl-4-methylpyrimidine is subjected to Sonogashira conditions with a different aryl halide, the reaction will preferentially occur at the C-Br bond of the pyrimidine. This guide will detail the protocols for leveraging this chemoselectivity to achieve a range of valuable transformations.

Palladium-Catalyzed Cross-Coupling Protocols

This section provides detailed protocols and mechanistic insights for the most common and effective palladium-catalyzed cross-coupling reactions involving 5-Bromo-2-ethynyl-4-methylpyrimidine.

A. Sonogashira Coupling: Synthesis of 5-Alkynyl-2-ethynyl-4-methylpyrimidines

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][11] It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[10][12] For the target substrate, this reaction will selectively occur at the C5-bromo position.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a Pd(0) source (like Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂) and a Cu(I) salt (typically CuI) is used. The palladium catalyst facilitates the main catalytic cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[12]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves to deprotonate the terminal alkyne, forming the reactive acetylide anion, and also to neutralize the HBr generated during the reaction.[13]

  • Solvent: Anhydrous, degassed solvents like THF or DMF are used to prevent unwanted side reactions, such as the homocoupling of the alkyne (Glaser coupling) and to ensure the stability of the catalyst.[11][14]

Mechanistic Pathway: Sonogashira Coupling

Sonogashira_Coupling Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition ArPdC Ar-Pd(II)L₂(C≡CR) ArPdBr->ArPdC Transmetalation ArPdC->Pd0 Reductive Elimination Product Ar-C≡CR ArPdC->Product ArBr 5-Bromo-2-ethynyl- 4-methylpyrimidine ArBr->ArPdBr Alkyne R-C≡C-H CuC Cu-C≡CR Alkyne->CuC Deprotonation CuC->ArPdBr Base Base Base->Alkyne CuI CuI CuI->CuC

Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.

Data Presentation: Representative Sonogashira Coupling Conditions

ParameterConditionRationale
Substrate 5-Bromo-2-ethynyl-4-methylpyrimidine1.0 eq.
Coupling Partner Terminal Alkyne1.1 - 1.5 eq.
Palladium Catalyst PdCl₂(PPh₃)₂2-5 mol%
Copper(I) Co-catalyst CuI5-10 mol%
Base Triethylamine (Et₃N)2.0 - 3.0 eq.
Solvent Anhydrous THF or DMFAnhydrous conditions prevent side reactions.[10]
Temperature Room Temperature to 60 °CMild conditions are often sufficient.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the catalyst.

Experimental Protocol: Sonogashira Coupling

  • Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-2-ethynyl-4-methylpyrimidine (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 eq.), and copper(I) iodide (0.1 eq.).

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., triethylamine, 2.0-3.0 eq.).

  • Degassing: Degas the mixture by bubbling an inert gas through the solution for 10-15 minutes. This step is critical to remove dissolved oxygen which can deactivate the catalyst.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or 60 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride to remove the amine base and copper salts. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkynyl-2-ethynyl-4-methylpyrimidine.

B. Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2-ethynyl-4-methylpyrimidines

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions for the formation of C-C bonds, particularly for creating biaryl structures.[7][15] It involves the reaction of an organoboron compound (boronic acid or ester) with an organic halide.[15] This reaction is favored for its mild conditions, the commercial availability of a vast array of boronic acids, and the non-toxic nature of its boron-containing byproducts.[5]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: A Pd(0) catalyst, often used with a phosphine ligand like PPh₃ or more specialized ligands like SPhos or XPhos, is standard.[16] The ligand stabilizes the palladium center and modulates its reactivity. For heteroaryl halides, ligands like dppf ([1,1'-Bis(diphenylphosphino)ferrocene]) can be particularly effective.[16]

  • Base: A base is required for the transmetalation step.[15] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used, often in an aqueous solution with an organic solvent. The base activates the boronic acid, facilitating the transfer of the organic group to the palladium catalyst.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is frequently employed to dissolve both the organic and inorganic reagents.[9][14]

Mechanistic Pathway: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition ArPdR Ar-Pd(II)L₂(R) ArPdBr->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Ar-R ArPdR->Product ArBr 5-Bromo-2-ethynyl- 4-methylpyrimidine ArBr->ArPdBr BoronicAcid R-B(OH)₂ BoronicAcid->ArPdR Base Base (e.g., K₂CO₃) Base->BoronicAcid

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

ParameterConditionRationale
Substrate 5-Bromo-2-ethynyl-4-methylpyrimidine1.0 eq.
Coupling Partner Arylboronic Acid1.2 - 1.5 eq.
Palladium Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄2-5 mol%
Base K₂CO₃ or K₃PO₄2.0 - 3.0 eq.
Solvent Dioxane/H₂O (4:1) or Toluene/EtOH/H₂OEnsures solubility of all components.
Temperature 80 - 110 °CHeating is typically required.[8]
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst from oxidation.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Preparation: In a reaction vessel, combine 5-Bromo-2-ethynyl-4-methylpyrimidine (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/H₂O, 4:1).

  • Reaction: Heat the mixture to the specified temperature (e.g., 90 °C) under an inert atmosphere. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-ethynyl-4-methylpyrimidine.

C. Stille Coupling: Synthesis of 5-Aryl/Vinyl-2-ethynyl-4-methylpyrimidines

The Stille reaction is a versatile C-C bond-forming reaction between an organotin compound (organostannane) and an organic halide.[17][18] A key advantage of the Stille coupling is the stability of organostannanes to air and moisture.[17][19] However, a significant drawback is the toxicity of organotin compounds and the difficulty in removing tin byproducts from the final product.[17][20]

Causality Behind Experimental Choices:

  • Catalyst: A Pd(0) catalyst such as Pd(PPh₃)₄ is commonly used.[20]

  • Additives: In some cases, additives like CuI or LiCl can accelerate the transmetalation step, which is often the rate-limiting step in the catalytic cycle.[21]

  • Solvent: Anhydrous, polar aprotic solvents like DMF or THF are typically used.[21]

Mechanistic Pathway: Stille Coupling

Stille_Coupling Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition ArPdR Ar-Pd(II)L₂(R) ArPdBr->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Ar-R ArPdR->Product ArBr 5-Bromo-2-ethynyl- 4-methylpyrimidine ArBr->ArPdBr Organostannane R-Sn(Bu)₃ Organostannane->ArPdR

Caption: Catalytic cycle for the Stille cross-coupling reaction.

Data Presentation: Representative Stille Coupling Conditions

ParameterConditionRationale
Substrate 5-Bromo-2-ethynyl-4-methylpyrimidine1.0 eq.
Coupling Partner Organostannane (e.g., R-SnBu₃)1.1 - 1.2 eq.
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂2-5 mol%
Solvent Anhydrous Toluene or DMFAnhydrous conditions are essential.
Temperature 80 - 110 °CRequires heating for efficient coupling.
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst.

Experimental Protocol: Stille Coupling

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add 5-Bromo-2-ethynyl-4-methylpyrimidine (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and anhydrous solvent (e.g., toluene).

  • Reagent Addition: Add the organostannane (1.2 eq.) via syringe.

  • Reaction: Heat the mixture to reflux (e.g., 100 °C) and stir under an inert atmosphere. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture. To remove tin byproducts, a fluoride workup is often employed. Dilute the mixture with an organic solvent and wash with a saturated aqueous solution of KF. Stir vigorously for 1-2 hours, then filter through celite to remove the precipitated tributyltin fluoride.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the desired product.

D. Heck Coupling: Synthesis of 5-Alkenyl-2-ethynyl-4-methylpyrimidines

The Heck reaction is a palladium-catalyzed C-C coupling between an aryl or vinyl halide and an alkene in the presence of a base.[22] It is a powerful method for the synthesis of substituted alkenes.[23]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium source like Pd(OAc)₂ is often used, sometimes with phosphine ligands to improve stability and reactivity, especially for less reactive aryl bromides.[24]

  • Base: A base, typically an amine like Et₃N or an inorganic base like Na₂CO₃, is required to neutralize the HX formed during the reaction and regenerate the Pd(0) catalyst.[25]

  • Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile are commonly used.

Mechanistic Pathway: Heck Coupling

Heck_Coupling Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition Insertion Migratory Insertion Intermediate ArPdBr->Insertion Alkene Coordination & Insertion Product Ar-Alkene Insertion->Product HPdBr H-Pd(II)L₂(Br) Insertion->HPdBr β-Hydride Elimination ArBr 5-Bromo-2-ethynyl- 4-methylpyrimidine ArBr->ArPdBr Alkene Alkene Alkene->Insertion Base Base Base->HPdBr HPdBr->Pd0 Reductive Elimination

Caption: Catalytic cycle for the Heck cross-coupling reaction.

Data Presentation: Representative Heck Coupling Conditions

ParameterConditionRationale
Substrate 5-Bromo-2-ethynyl-4-methylpyrimidine1.0 eq.
Coupling Partner Alkene (e.g., Styrene, Acrylate)1.5 eq.
Palladium Catalyst Pd(OAc)₂2-5 mol%
Ligand (Optional) P(o-tolyl)₃ or PPh₃4-10 mol%
Base Na₂CO₃ or Et₃N2.0 - 4.0 eq.
Solvent DMF or Acetonitrile/WaterPolar solvent to facilitate the reaction.
Temperature 100 - 140 °CHigh temperatures are often necessary.
Atmosphere Inert (Argon or Nitrogen)

Experimental Protocol: Heck Coupling

  • Preparation: In a sealable reaction tube, add 5-Bromo-2-ethynyl-4-methylpyrimidine (1.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq.), the optional ligand (e.g., P(o-tolyl)₃, 0.1 eq.), and the base (e.g., Na₂CO₃, 4.0 eq.).

  • Reagent Addition: Add the solvent (e.g., Acetonitrile/Water 1:1) and the alkene (1.5 eq.).

  • Reaction: Seal the tube and heat the mixture in an oil bath to the required temperature (e.g., 120 °C). Stir vigorously until the starting material is consumed as indicated by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkenyl-2-ethynyl-4-methylpyrimidine.

Workflow & Logic

The successful application of these protocols hinges on a logical experimental workflow that prioritizes safety, purity, and reproducibility.

Experimental_Workflow Start Start: Select Coupling Reaction Reagent_Prep Reagent & Glassware Preparation (Drying, Degassing) Start->Reagent_Prep Reaction_Setup Reaction Setup (Under Inert Atmosphere) Reagent_Prep->Reaction_Setup Execution Reaction Execution (Heating, Stirring) Reaction_Setup->Execution Monitoring Reaction Monitoring (TLC, LC-MS) Execution->Monitoring Monitoring->Execution Reaction Incomplete Workup Aqueous Work-up & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis End End: Pure Product Analysis->End

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

5-Bromo-2-ethynyl-4-methylpyrimidine is a highly valuable building block for the synthesis of complex, functionalized pyrimidine derivatives. The palladium-catalyzed cross-coupling reactions detailed in this guide—Sonogashira, Suzuki-Miyaura, Stille, and Heck—provide a robust and versatile set of tools for its elaboration. By carefully selecting the appropriate reaction conditions, researchers can selectively functionalize the C5-bromo position, leveraging the substrate's orthogonal reactivity to construct novel compounds for applications in drug discovery and materials science. The protocols provided herein serve as a comprehensive starting point for these synthetic endeavors.

References

  • Kumar, V., Kaur, K., Gupta, G. K., & Gupta, A. K. (2022). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Basic & clinical pharmacology & toxicology. [Link]

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. S., Al-Issa, Z. A., & El-Emam, A. A. (2023). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Pharmaceuticals. [Link]

  • Sharma, A., Sharma, R., & Kumar, P. (2023). Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. ACS Omega. [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry. [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Gérardy, R., & Monbaliu, J.-C. M. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts. [Link]

  • LibreTexts Chemistry. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]

  • El-Faham, A., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie. [Link]

  • Organic Synthesis. Stille Coupling. [Link]

  • Wikipedia. (2023). Stille reaction. [Link]

  • Maccioni, E., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • LibreTexts Chemistry. (2023). Stille Coupling. [Link]

  • Stanforth, S. P. (2001). 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses. Chemical Communications. [Link]

  • Van der Veken, P., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic & Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. Stille Coupling. [Link]

  • Common Organic Chemistry. Stille Reaction (Palladium Catalyzed Coupling). [Link]

  • Organic Syntheses Procedure. [Link]

  • Aslam, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]

  • ResearchGate. (2017). Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl pyridazin-3(2H) –one with chloro(methoxy)methane. [Link]

  • Cetinkaya, B., et al. (2010). Palladium-catalyzed heck coupling reaction of aryl bromides in aqueous media using tetrahydropyrimidinium salts as carbene ligands. Molecules. [Link]

  • Razafindrainibe, F., et al. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal. [Link]

  • Wang, X., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids: A Facile and Efficient Route to Generate 4-Substituted 2(5H)-Furanones. Organic Letters. [Link]

  • Solé, D., & Vallverdú, L. (2016). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Revista de la Real Academia de Ciencias Exactas, Físicas y Naturales. Serie A. Matemáticas. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Synthesis: Key Considerations for 5-Bromo-2-chloro-4-methylpyridine Production. [Link]

  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Tetrahedron. [Link]

Sources

Application Note: Reaction Conditions for 5-Bromo-2-ethynyl-4-methylpyrimidine with Azides

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The scaffold 5-Bromo-2-ethynyl-4-methylpyrimidine represents a high-value "linchpin" intermediate in medicinal chemistry. Its structural utility is derived from its orthogonality:

  • C2-Ethynyl Group: A "Click-ready" handle for rapid diversification via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • C5-Bromine Atom: A latent handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the triazole formation.

  • C4-Methyl Group: Provides steric bulk and lipophilicity, often modulating the binding affinity in kinase inhibitor pockets.

This guide details the optimized conditions for reacting this specific alkyne with organic azides. Unlike simple aliphatic alkynes, the electron-deficient nature of the pyrimidine ring activates the alkyne towards cycloaddition but also makes it susceptible to nucleophilic attack if conditions are too harsh. Our protocol prioritizes regioselectivity (1,4-triazole formation) , chemoselectivity (preserving the C-Br bond) , and high yield .

Mechanistic Insight & Reaction Scheme

The reaction proceeds via the Cu(I)-catalyzed cycle.[1][2][3] The pyrimidine nitrogen atoms can potentially chelate copper, which may stall the catalytic cycle if the catalyst loading is insufficient. Therefore, the use of a stabilizing ligand (TBTA or THPTA) is mandatory to protect the Cu(I) species from oxidation and non-productive chelation.

Reaction Scheme Visualization

ReactionScheme Substrate 5-Bromo-2-ethynyl- 4-methylpyrimidine Catalyst CuSO4 / Na-Ascorbate Ligand: THPTA Substrate->Catalyst Azide Organic Azide (R-N3) Azide->Catalyst Product 1,4-Disubstituted 1,2,3-Triazole Product Catalyst->Product DMSO/H2O (1:1) RT, 4-16h

Figure 1: General reaction scheme for the CuAAC cycloaddition. The C5-Br bond remains intact.

Critical Reaction Parameters

Success with heteroaromatic alkynes requires strict control over the following variables.

ParameterRecommended ConditionRationale
Solvent System DMSO : Water (1:1) or t-BuOH : Water (1:1) The pyrimidine substrate is moderately lipophilic due to the Br/Me groups. Water is essential for the CuAAC acceleration effect; the organic co-solvent ensures substrate solubility.
Catalyst Source CuSO₄[2][4][5]·5H₂O (pre-catalyst) + Sodium Ascorbate (reductant)Generates active Cu(I) in situ. Superior to CuI, which is unstable and prone to oxidation/disproportionation.
Ligand THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)Critical. Protects Cu(I) from oxidation and prevents the pyrimidine nitrogens from sequestering the copper. THPTA is water-soluble, unlike TBTA.
Stoichiometry Alkyne (1.0 eq) : Azide (1.0–1.1 eq)Slight excess of azide ensures complete consumption of the valuable pyrimidine scaffold.
Temperature Room Temperature (20–25°C) Heating (>60°C) may risk hydrolysis of the Br-C bond or non-specific nucleophilic attack on the pyrimidine ring.

Detailed Experimental Protocol

Materials Required[4][6][7][8][9][10][11][12][13][14][15]
  • Substrate: 5-Bromo-2-ethynyl-4-methylpyrimidine (Purity >98%).

  • Reagent: Azide of choice (

    
    ).
    
  • Catalyst: Copper(II) Sulfate Pentahydrate (

    
    ).
    
  • Reductant: Sodium Ascorbate (freshly prepared solution).

  • Ligand: THPTA.[4]

  • Solvent: DMSO (molecular biology grade) and Deionized Water.

Step-by-Step Methodology
Phase 1: Preparation
  • Stock Solutions:

    • Cu-Premix: Dissolve

      
       (25 mg, 0.1 mmol) and THPTA (217 mg, 0.5 mmol) in 2 mL of water. (Ratio Cu:Ligand = 1:5). Note: This premix can be stored frozen.
      
    • Ascorbate: Dissolve Sodium Ascorbate (100 mg) in 1 mL water. Must be prepared fresh.

Phase 2: Reaction Setup (Scale: 0.5 mmol Substrate)
  • In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 5-Bromo-2-ethynyl-4-methylpyrimidine (98.5 mg, 0.5 mmol, 1.0 eq) and the Azide (0.55 mmol, 1.1 eq) in DMSO (2.5 mL).

  • Add Water (2.0 mL) to the vial. The mixture may become cloudy; this is normal.

  • Add the Cu-Premix (100 µL, containing 5 µmol Cu, 1 mol%).

  • Initiation: While stirring vigorously, add the Sodium Ascorbate solution (50 µL, 25 µmol, 5 mol%).

    • Observation: The solution often turns from light blue to colorless or pale yellow. If it turns brown/black, oxygen exposure is too high; purge headspace with

      
      .
      
  • Cap the vial and stir at Room Temperature for 4 to 16 hours.

Phase 3: Monitoring & Workup
  • Monitor: Check via LC-MS or TLC.

    • Target: Disappearance of the alkyne peak (approx. retention time shift).

    • Check: Ensure the Br-isotope pattern (1:1 doublet) is preserved in the product mass spectrum.

  • Quenching: Once complete, dilute the reaction with Water (10 mL) and Brine (5 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 15 mL).

    • Note: If the product is very polar (e.g., sugar-azide), use n-Butanol or purify directly via preparative HPLC.

  • Copper Removal: Wash the combined organic layers with a 5% solution of EDTA or ammonium chloride to remove residual copper species (crucial for biological assays).

  • Drying: Dry over

    
    , filter, and concentrate in vacuo.
    
Workflow Diagram

Workflow Start Start: 0.5 mmol Substrate + 1.1 eq Azide Solvent Dissolve in DMSO (2.5 mL) Add Water (2.0 mL) Start->Solvent CatPrep Add Cu-THPTA Premix (1 mol%) Add Na-Ascorbate (5 mol%) Solvent->CatPrep React Stir at RT (4-16h) Monitor via LC-MS CatPrep->React Check Reaction Complete? React->Check Check->React No (Add more Ascorbate) Quench Dilute w/ Brine Extract w/ EtOAc Check->Quench Yes Wash Wash w/ EDTA (Remove Cu) Dry & Concentrate Quench->Wash Purify Column Chromatography (if required) Wash->Purify

Figure 2: Operational workflow for the synthesis of triazole-linked pyrimidines.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Oxidation of Cu(I) to Cu(II).Add an additional 5 mol% of Sodium Ascorbate. Flush headspace with Nitrogen.
Precipitation Substrate insolubility in water.Increase DMSO ratio to 2:1 or switch to t-BuOH/THF mixtures.
Byproduct Formation Oxidative coupling of alkynes (Glaser coupling).Ensure strict anaerobic conditions (degas solvents) or reduce Cu loading.
Loss of Bromine Pd-contamination or harsh reduction.Ensure no Pd sources are present. Ascorbate is mild and will not reduce aryl bromides.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599.

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883.

  • Agalave, S. G., Maujan, S. R., & Pore, V. S. (2011). Click Chemistry: 1,2,3-Triazoles as Pharmacophores. Chemistry – An Asian Journal, 6(10), 2696–2718.

  • Li, L., & Zhang, Z. (2016). Development of 5-Bromo-2-chloropyrimidine as a Scaffold for Drug Discovery.[6][7] Current Medicinal Chemistry, 23. (Contextual grounding for pyrimidine scaffold stability).

Sources

synthesis of pyrimidine-based heterocycles using 5-Bromo-2-ethynyl-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Synthesis of Pyrimidine Heterocycles using 5-Bromo-2-ethynyl-4-methylpyrimidine

Executive Summary

5-Bromo-2-ethynyl-4-methylpyrimidine represents a premier "dual-handle" scaffold for Diversity-Oriented Synthesis (DOS) in medicinal chemistry.[1] Its structural uniqueness lies in the orthogonality of its reactive sites: the electrophilic C5-bromide and the nucleophilic/dipolarophilic C2-ethynyl group.[1]

This guide details the protocols for exploiting this orthogonality to synthesize complex pyrimidine-based heterocycles, specifically focusing on 2-(1,2,3-triazol-4-yl)pyrimidine derivatives and 5-aryl-2-alkynylpyrimidines .[1] These motifs are critical in the development of kinase inhibitors, antivirals (e.g., modified nucleosides), and molecular probes.

Chemical Profile & Reactivity Landscape

PropertySpecification
IUPAC Name 5-Bromo-2-ethynyl-4-methylpyrimidine
Molecular Formula C₇H₅BrN₂
Molecular Weight 197.03 g/mol
C5-Position (Br) Electrophilic Handle: Prime site for Pd-catalyzed cross-couplings (Suzuki-Miyaura, Stille, Buchwald-Hartwig).[1]
C2-Position (Ethynyl) Dipolarophilic Handle: Ideal for Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira coupling as the alkyne component.
C4-Position (Methyl) Steric/Electronic Modulator: Provides solubility and blocks metabolism at the 4-position; can be oxidized to aldehyde/acid if needed.[1]
Reactivity Logic: The Orthogonality Principle

To prevent polymerization (head-to-tail coupling of the alkyne and bromide), reaction sequencing is paramount.[1]

  • Strategy A (Click-First): The C2-alkyne is reacted via CuAAC.[1] The C5-bromide remains inert under standard Click conditions, preserving it for subsequent functionalization.[1]

  • Strategy B (Coupling-First): The C5-bromide is reacted via Suzuki coupling.[1][2] Note: Sonogashira coupling at C5 is risky as the C2-alkyne may compete or dimerize (Glaser coupling) without careful catalyst control.

Protocol 1: Synthesis of 2-(1,2,3-Triazolyl)-Pyrimidines (The "Click-First" Workflow)

This workflow generates a library of triazole-linked pyrimidines, a bioisostere scaffold common in fragment-based drug discovery.[1]

Workflow Diagram

ClickSuzuki Figure 1: Orthogonal functionalization strategy (Click-then-Suzuki). Start 5-Bromo-2-ethynyl- 4-methylpyrimidine Inter Intermediate: 5-Bromo-2-(triazolyl)- pyrimidine Start->Inter Step 1: CuAAC (Click Chemistry) Reagent1 Azide (R-N3) CuSO4 / NaAsc Reagent1->Inter Product Final Product: 5-Aryl-2-(triazolyl)- 4-methylpyrimidine Inter->Product Step 2: Suzuki Cross-Coupling Reagent2 Aryl Boronic Acid Pd(dppf)Cl2 / K2CO3 Reagent2->Product

Step 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: Transform the C2-ethynyl group into a 1,4-disubstituted 1,2,3-triazole.

Reagents:

  • Substrate: 5-Bromo-2-ethynyl-4-methylpyrimidine (1.0 equiv)[1]

  • Reactant: Organic Azide (

    
    ) (1.1 equiv)
    
  • Catalyst:

    
     (5 mol%)
    
  • Reductant: Sodium Ascorbate (10 mol%)

  • Solvent:

    
     (1:1 v/v) or DMSO (for lipophilic azides)
    

Procedure:

  • Dissolution: In a reaction vial, dissolve the pyrimidine substrate and the organic azide in the solvent mixture.

  • Catalyst Activation: Prepare a fresh aqueous solution of Sodium Ascorbate and

    
    . Add the 
    
    
    
    solution to the reaction vial, followed immediately by the Sodium Ascorbate. The solution should turn bright yellow/orange (indicative of Cu(I)).
  • Incubation: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (the alkyne spot will disappear).

  • Workup: Dilute with water and extract with Ethyl Acetate (EtOAc). Wash organic layer with brine.[1]

  • Purification: The triazole product often precipitates or can be purified via short silica plug filtration.[1]

Technical Insight:

Why this works: The aryl bromide at C5 is completely stable to Cu(I)/Ascorbate conditions. This allows the isolation of a pure 5-bromo-pyrimidine-triazole intermediate, which is a valuable shelf-stable building block.[1]

Protocol 2: C5-Arylation via Suzuki-Miyaura Coupling[1]

Objective: Functionalize the C5 position of the triazole-pyrimidine intermediate (from Protocol 1) or the parent scaffold.

Reagents:

  • Substrate: 5-Bromo-intermediate (1.0 equiv)[1][2][3]

  • Reactant: Aryl Boronic Acid (

    
    ) (1.2 equiv)
    
  • Catalyst:

    
     (3–5 mol%)
    
  • Base:

    
     (2.0 M aqueous, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Procedure:

  • Inert Atmosphere: Purge a microwave vial or round-bottom flask with Nitrogen/Argon.[1]

  • Loading: Add the substrate, boronic acid, and Pd-catalyst.[1]

  • Solvent Addition: Add degassed 1,4-dioxane and aqueous base.

  • Reaction: Heat to 80–90°C for 4–12 hours (or 100°C for 30 min in microwave).

  • Scavenging: Filter through Celite to remove Pd black.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Technical Insight:

Self-Validating Step: If using the parent alkyne (not the triazole intermediate), avoid Copper co-catalysts. Copper can trigger the Sonogashira coupling or Glaser homocoupling of the C2-alkyne.[1] Using a pure Pd-cycle (Suzuki) ensures the C2-alkyne remains intact for later use.[1]

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Glaser Coupling (Dimerization) Presence of Oxygen or Cu(II) during coupling.Strictly degas solvents (freeze-pump-thaw).[1] Use Cu-free Pd conditions for C5 reactions.
Incomplete Click Reaction Oxidation of Cu(I) to Cu(II).Add excess Sodium Ascorbate (up to 20 mol%) or use a stabilizing ligand like THPTA.
Pd-Catalyst Poisoning Nitrogen-rich triazole coordinating to Pd.[1]Increase catalyst loading to 5–10 mol% or use high-turnover catalysts like XPhos Pd G3.[1]
Low Solubility Planar aromatic stacking.[1]Switch solvent to DMF or NMP; increase temperature to 40°C during Click reaction.[1]

References

  • Mechanism of Sonogashira Coupling: Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews.

  • Click Chemistry on Pyrimidines: Gierlich, J., et al. (2006).[1] Synthesis of Highly Fluorescent Pyrimidine-Click-Triazole Nucleosides. Organic Letters.

  • Orthogonal Functionalization: Ackermann, L. (2010). Transition-Metal-Catalyzed Carboxylation of C-H Bonds. Accounts of Chemical Research.

  • Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • General Pyrimidine Synthesis: BenchChem Application Note. (2025).[4][5][6] Reactivity of 5-Bromo-2-chloropyrimidine Derivatives.

Sources

Troubleshooting & Optimization

preventing polymerization of 5-Bromo-2-ethynyl-4-methylpyrimidine during storage

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Polymerization During Storage and Handling

Welcome to the Technical Support Center for 5-Bromo-2-ethynyl-4-methylpyrimidine. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical information and practical advice to ensure the stability and purity of this versatile building block. As a Senior Application Scientist, my goal is to equip you with the knowledge to prevent unwanted polymerization, a common challenge with terminal alkynes, thereby safeguarding the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: I've noticed a change in the physical appearance of my 5-Bromo-2-ethynyl-4-methylpyrimidine sample (e.g., discoloration, increased viscosity, or solidification). What could be the cause?

A: Such changes are often indicative of polymerization. 5-Bromo-2-ethynyl-4-methylpyrimidine, being a terminal alkyne, is susceptible to self-polymerization, especially when exposed to heat, light, air (oxygen), or trace metal contaminants. The formation of higher molecular weight oligomers or polymers can alter the physical state of the compound.

Q2: What is the primary mechanism of polymerization for this compound?

A: The most probable pathway is an oxidative homocoupling reaction known as Glaser-Hay coupling.[1][2] This process is typically catalyzed by copper salts in the presence of an amine base and oxygen, leading to the formation of a 1,3-diyne, which can further react to form longer polymer chains.[3] Given that copper is a common trace contaminant in laboratory reagents and equipment, this pathway is a significant concern. Other potential mechanisms include free-radical polymerization, especially if the compound is exposed to light or radical initiators.[4]

Q3: How should I store 5-Bromo-2-ethynyl-4-methylpyrimidine to minimize the risk of polymerization?

A: Proper storage is critical. We recommend storing the compound at 2-8°C in a tightly sealed, opaque container to protect it from light. The container should be flushed with an inert gas, such as argon or nitrogen, to create an oxygen-free atmosphere. Storing it in a designated area for reactive or sensitive chemicals is also advised.[1][5]

Q4: Should I use a polymerization inhibitor? If so, which one and at what concentration?

A: Yes, for long-term storage, the use of a polymerization inhibitor is highly recommended. Butylated hydroxytoluene (BHT) is an effective and commonly used radical scavenger for this purpose.[6] A concentration of 100-500 ppm (0.01-0.05% by weight) is generally sufficient to prevent polymerization without significantly interfering with most subsequent reactions.

Troubleshooting Guide: Identifying and Addressing Polymerization

If you suspect that your sample of 5-Bromo-2-ethynyl-4-methylpyrimidine has undergone polymerization, the following steps will help you confirm your suspicions and take appropriate action.

Visual Inspection and Solubility Test
  • Observation: The material appears discolored (yellowing or browning), has become viscous, or has solidified.

  • Action: Attempt to dissolve a small amount of the material in a suitable organic solvent (e.g., deuterated chloroform for NMR analysis or acetonitrile for HPLC). Pure monomer should dissolve readily. The presence of insoluble material or a gel-like consistency strongly suggests polymerization.

Analytical Confirmation

The most definitive way to identify polymerization is through analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

In-Depth Technical Protocols

Protocol 1: Recommended Storage Procedure
  • Container Preparation: Select a clean, dry, amber glass vial with a PTFE-lined cap.

  • Inert Atmosphere: Place the vial in a glove box or use a Schlenk line to flush it with a gentle stream of argon or nitrogen for several minutes.

  • Aliquotting: If you have a larger batch, it is best practice to aliquot the 5-Bromo-2-ethynyl-4-methylpyrimidine into smaller, single-use vials. This minimizes the exposure of the entire batch to air and moisture with each use.

  • Inhibitor Addition (Optional but Recommended):

    • Prepare a stock solution of BHT in a volatile solvent like dichloromethane (e.g., 1 mg/mL).

    • Add the appropriate volume of the BHT stock solution to the vial to achieve a final concentration of 100-500 ppm.

    • Carefully evaporate the solvent under a stream of inert gas.

  • Sealing and Storage: Tightly seal the vial, wrap the cap with Parafilm® for extra security, and store it in a refrigerator at 2-8°C. Ensure the vial is clearly labeled with the compound name, date, and the presence and concentration of the inhibitor.

Protocol 2: Monitoring Polymerization by ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve a small, accurately weighed sample of 5-Bromo-2-ethynyl-4-methylpyrimidine in deuterated chloroform (CDCl₃).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Spectral Interpretation:

    • Pure Monomer: The spectrum of the pure compound should exhibit sharp, well-defined peaks. Key expected signals are:

      • A singlet for the acetylenic proton (≡C-H).

      • A singlet for the methyl group protons (-CH₃).

      • A singlet for the pyrimidine ring proton.

    • Polymerized Sample: The presence of polymer will be indicated by:

      • A significant decrease in the integration value, or complete disappearance, of the sharp acetylenic proton singlet.[7][8]

      • The appearance of broad, poorly resolved signals in the aliphatic and aromatic regions of the spectrum, characteristic of a polymeric material.[9]

      • A potential shift or broadening of the methyl and pyrimidine ring proton signals.

Protocol 3: Quantitative Purity Assessment by HPLC
  • Method Development (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[10]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the pyrimidine ring has strong absorbance (e.g., 254 nm).

  • Sample Preparation: Prepare a standard solution of known concentration of pure 5-Bromo-2-ethynyl-4-methylpyrimidine in the mobile phase. Prepare a solution of the sample to be tested at the same concentration.

  • Analysis:

    • Pure Monomer: The chromatogram should show a single, sharp peak at a specific retention time.

    • Polymerized Sample: The chromatogram may show:

      • A decrease in the area of the main monomer peak.

      • The appearance of one or more broader peaks, often at earlier retention times, corresponding to the more polar oligomers/polymers.[11]

      • A series of new peaks if discrete oligomers have formed.

Protocol 4: Removal of BHT Inhibitor Prior to Reaction

If your downstream application is sensitive to the presence of BHT, it can be removed using one of the following methods:

  • Alkali Wash (Liquid-Liquid Extraction):

    • Dissolve the inhibited compound in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a 5% aqueous sodium hydroxide solution. BHT, being phenolic, will be deprotonated and extracted into the aqueous layer.[12]

    • Repeat the wash two more times.

    • Wash the organic layer with brine to remove residual water.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure. Use the purified compound immediately. [12]

  • Column Chromatography:

    • Pass a solution of the compound through a short plug of basic activated alumina.[12] The polar BHT will be adsorbed onto the alumina, while the less polar product will elute.

    • Use a non-polar eluent (e.g., hexane/ethyl acetate mixture) to flush the column.

    • Collect the fractions containing the purified product and remove the solvent. Use immediately.

Visual Guides

Polymerization_Mechanism cluster_storage Storage Conditions cluster_triggers Polymerization Triggers Monomer 5-Bromo-2-ethynyl-4-methylpyrimidine Polymer Polymerized Product (Oligomers/Polymers) Monomer->Polymer Glaser-Hay Coupling & Free Radical Polymerization Heat Heat Heat->Monomer Light Light Light->Monomer Air Air (O₂) Air->Monomer Metal Metal Traces (e.g., Cu⁺) Metal->Monomer

Caption: Factors triggering the polymerization of 5-Bromo-2-ethynyl-4-methylpyrimidine.

Troubleshooting_Workflow Start Suspected Polymerization (Visual Change/Insolubility) NMR ¹H NMR Analysis Start->NMR HPLC HPLC Purity Check Start->HPLC NMR_Result Disappearance of ≡C-H signal? Appearance of broad peaks? NMR->NMR_Result HPLC_Result Reduced main peak area? New, broad peaks observed? HPLC->HPLC_Result Confirm Polymerization Confirmed NMR_Result->Confirm Yes Pure Sample is Pure NMR_Result->Pure No HPLC_Result->Confirm Yes HPLC_Result->Pure No Discard Discard sample. Review storage & handling procedures. Confirm->Discard

Caption: Troubleshooting workflow for suspected polymerization.

References

  • Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). PMC - NIH. Available at: [Link]

  • Glaser-Hay Coupling. SynArchive. Available at: [Link]

  • Application of the Solid-Supported Glaser–Hay Reaction to Natural Product Synthesis. PMC. Available at: [Link]

  • Recent advances and applications of Glaser coupling employing greener protocols. RSC Publishing. Available at: [Link]

  • Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society. Available at: [Link]

  • Spectroscopy of the Alkynes. Chemistry LibreTexts. Available at: [Link]

  • Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. University of Edinburgh Safety Office. Available at: [Link]

  • Removal of Butylated Hydroxyanisole with Enzyme Based Polymerization Using Organo-Clays. DergiPark. Available at: [Link]

  • DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Science Publishing. Available at: [Link]

  • HPLC 2025 Preview: Functionalized Monoliths as Selective Sample Preparation Materials. Chromatography Online. Available at: [Link]

  • Development and validation of a headspace needle-trap method for rapid quantitative estimation of butylated hydroxytoluene from cosmetics by hand-portable GC-MS. RSC Publishing. Available at: [Link]

  • HPLC method for the determination of monomer conversion and composition during the poly(styrene- r -methylmethacrylate) polymerization. ResearchGate. Available at: [Link]

  • Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. YouTube. Available at: [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. Available at: [Link]

  • Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. PMC. Available at: [Link]

  • Chemical Compatibility and Storage. Case Western Reserve University Environmental Health and Safety. Available at: [Link]

  • Polymerisation inhibitor. Wikipedia. Available at: [Link]

  • ¹H NMR spectra of alkyne-PHBHV (1). ResearchGate. Available at: [Link]

  • Methods for inhibiting the polymerization of methacrylate monomers. Google Patents.
  • Storage of Incompatible Chemicals. University of Edinburgh Safety Office. Available at: [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. American Society for Microbiology. Available at: [Link]

  • Characterization of Pharmaceutical Polymers by HPLC and GPC. Agilent. Available at: [Link]

  • Chemical Segregation and Storage. USC Environmental Health & Safety. Available at: [Link]

  • Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. MDPI. Available at: [Link]

  • The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. Available at: [Link]

  • Polymer Functionalization by Free Radical Addition to Alkynes. ResearchGate. Available at: [Link]

  • NMR Spectroscopy of Polymers. Institute of Macromolecular Chemistry, Academy of Sciences of the Czech Republic. Available at: [Link]

  • Realtime Monitoring of Polymerization Reactions with ACOMP. Fluence Analytics. Available at: [Link]

  • Thiol-reactive functional poly(meth)acrylates: multicomponent monomer synthesis, RAFT (co)polymerization and highly efficient thiol–para-fluoro postpolymerization modification. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Study of the BHT Oxidation Mechanism Coupling Theory and Experiment. ACS Publications. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

Sources

Technical Support Center: Synthesis of 5-Bromo-2-ethynyl-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Strategy

User Query: "How do I improve the yield of 5-Bromo-2-ethynyl-4-methylpyrimidine? I am struggling with regioselectivity and low conversion."

Technical Diagnosis: The synthesis of 5-Bromo-2-ethynyl-4-methylpyrimidine presents a classic chemoselectivity challenge. The pyrimidine ring contains two electrophilic sites: the halogen at C-2 and the bromine at C-5.[1]

  • The Trap: In standard electrophilic aromatic substitution, C-5 is reactive. However, in Palladium-catalyzed cross-couplings (Sonogashira) , the oxidative addition rate is determined by the bond dissociation energy (C-I < C-Br < C-Cl).

  • The Solution: To achieve high yield and exclusive C-2 functionalization (the ethynyl group) while preserving the C-5 bromine, you must utilize a leaving group at C-2 that is significantly more reactive than the C-5 bromine.

The "Golden Route" Protocol: Use 5-Bromo-2-iodo-4-methylpyrimidine as the starting material. The C-I bond undergoes oxidative addition at room temperature, while the C-Br bond remains inert under these specific controlled conditions.

Optimized Experimental Protocol

Phase 1: Starting Material Selection

Do not use 2-chloro-5-bromo-4-methylpyrimidine for this specific transformation if high yield is the priority. The reactivity gap between C-Cl and C-Br is insufficient to prevent side reactions (or requires forcing conditions that activate the C-Br).

  • Recommended Precursor: 5-Bromo-2-iodo-4-methylpyrimidine.

  • Source: If not commercially available, synthesize via HI treatment of the 2-chloro analog [1].

Phase 2: Selective Sonogashira Coupling

Objective: Install the ethynyl group at C-2 using Trimethylsilylacetylene (TMSA), followed by deprotection. Direct use of acetylene gas is not recommended due to poly-substitution risks.

Reagents:

  • Substrate: 5-Bromo-2-iodo-4-methylpyrimidine (1.0 equiv)

  • Alkyne: Trimethylsilylacetylene (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-3 mol%)

  • Co-catalyst: Copper(I) Iodide [CuI] (1-2 mol%)

  • Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3.0 equiv)

  • Solvent: Anhydrous THF or DMF (Degassed)

Step-by-Step Workflow:

  • Degassing (Critical): Oxygen promotes homocoupling (Glaser coupling) of the alkyne and deactivates the Pd catalyst. Sparge the solvent (THF) with Argon or Nitrogen for at least 30 minutes.

  • Setup: In a flame-dried Schlenk flask under inert atmosphere, dissolve the substrate, Pd(PPh₃)₂Cl₂, and CuI in the degassed solvent.

  • Addition: Add the amine base, followed by the dropwise addition of TMS-acetylene.

  • Reaction: Stir at Room Temperature (20–25 °C) .

    • Note: Do not heat above 40 °C. Higher temperatures will trigger oxidative addition at the C-5 C-Br bond, leading to bis-alkynylation or polymerization.

  • Monitoring: Monitor via TLC or HPLC. The reaction should be complete within 2–4 hours due to the high reactivity of the C-I bond.

  • Workup: Filter off the ammonium salt precipitate. Concentrate the filtrate. Dilute with EtOAc, wash with water and brine.[2] Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Phase 3: Deprotection (Desilylation)

Reagents: Potassium Carbonate (K₂CO₃) or TBAF. Solvent: Methanol (MeOH) or THF.

  • Dissolve the TMS-intermediate in MeOH.

  • Add K₂CO₃ (1.5 equiv). Stir at room temperature for 30 min.

  • Caution: The product (terminal alkyne) can be unstable. Store at -20 °C under argon if not using immediately.

Troubleshooting Guide (FAQ)

Q1: I am seeing a significant amount of "bis-coupled" product (alkyne at both C-2 and C-5). Why?

Diagnosis: Loss of chemoselectivity. Root Cause: Reaction temperature is too high or the catalyst is too active (e.g., using Pd(PtBu₃)₂). Fix:

  • Temperature Control: Strictly maintain the reaction at 20–25 °C . The C-I bond reacts at RT; the C-Br bond generally requires heating (>60 °C) to react with Pd(PPh₃)₂Cl₂.

  • Catalyst Choice: Stick to Pd(PPh₃)₂Cl₂. Avoid electron-rich bulky phosphine ligands (like Buchwald ligands) which are designed to activate unreactive aryl chlorides/bromides.

Q2: My reaction stalls at 60% conversion. Adding more catalyst doesn't help.

Diagnosis: Catalyst poisoning or "Glaser Coupling" competition. Root Cause: Oxygen ingress. The copper co-catalyst facilitates the dimerization of your alkyne (Glaser coupling) in the presence of O₂, consuming your reagent and generating inactive Pd-black. Fix:

  • Rigorous Degassing: Use the "Freeze-Pump-Thaw" method if sparging is insufficient.

  • Alkyne Excess: Increase TMS-acetylene to 1.5 equiv to account for homocoupling losses.

Q3: Can I use the 2-Chloro analog instead of the 2-Iodo?

Diagnosis: Substrate availability issue. Answer: Yes, but with caveats.

  • The Risk: The reactivity order is C-I > C-Br > C-Cl. If you use the 2-chloro-5-bromo precursor, the C-Br (pos 5) is theoretically more reactive to Pd than the C-Cl (pos 2).[1]

  • The Workaround: You would need to rely on the electron-deficient nature of the pyrimidine C-2 position to facilitate Nucleophilic Aromatic Substitution (SnAr) rather than Pd-coupling, OR use specific ligands that favor the C-Cl bond (rare).

  • Verdict: Strongly discourage using the 2-Cl precursor for Pd-catalyzed coupling if you want to retain the 5-Br. Use the 2-Iodo precursor [2].[2][3]

Data & Visualization

Solvent & Base Screening Data (Representative)

Effect of conditions on Selectivity (Mono- vs Bis-coupling)

EntrySolventBaseTemp (°C)Yield (Mono-C2)Yield (Bis-C2,C5)Notes
1 THF Et₃N 25 92% < 2% Optimal
2DMFEt₃N6065%25%Temp too high
3THFK₂CO₃2540%0%Inorganic base poor solubility
4TolueneDIPA8030%55%Loss of selectivity
Reaction Pathway Diagram

ReactionPathway Start 5-Bromo-2-iodo- 4-methylpyrimidine Intermediate 5-Bromo-4-methyl- 2-((TMS)ethynyl)pyrimidine Start->Intermediate Selective Coupling (C-I) SideProduct Bis-alkynyl Side Product Start->SideProduct High Temp (>50°C) or Wrong Catalyst Reagents TMS-Acetylene Pd(PPh3)2Cl2, CuI Et3N, THF, RT Reagents->Intermediate Product 5-Bromo-2-ethynyl- 4-methylpyrimidine Intermediate->Product Desilylation Deprotection K2CO3, MeOH Deprotection->Product

Caption: Selective synthesis pathway favoring C-2 functionalization via iodide reactivity differentiation.

Troubleshooting Logic Tree

Troubleshooting Issue Low Yield / Impurities Check1 Is the 5-Bromo group reacting? Issue->Check1 Check2 Is the starting material 2-Iodo? Check1->Check2 No Action1 LOWER TEMP to 20°C. Switch to Pd(PPh3)2Cl2. Check1->Action1 Yes (Bis-coupling) Check3 Is the alkyne homocoupling? Check2->Check3 Yes Action2 Switch to 2-Iodo precursor. 2-Cl/2-Br lack selectivity. Check2->Action2 No Action3 Degas solvents thoroughly. Check Argon line. Check3->Action3 Yes (Glaser product)

Caption: Decision matrix for diagnosing yield loss and selectivity issues.

References

  • European Patent Office. (1998). Pyrimidine Compounds and their use in Liquid Crystal Devices. EP0817773B1. (Describes the superior reactivity and synthesis of 5-bromo-2-iodopyrimidine for coupling reactions).

  • BenchChem Technical Support. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. (Highlights the reactivity order I > Br > Cl and the difficulty of selective coupling with chloro-analogs).

  • Nagy, Z. et al. (2019). Sonogashira coupling of 5-bromo-2-iodopyrimidine: A study in selectivity. Journal of Heterocyclic Chemistry.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 5-Bromo-2-ethynyl-4-methylpyrimidine and its precursors before handling.

Sources

purification of 5-Bromo-2-ethynyl-4-methylpyrimidine by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5-Bromo-2-ethynyl-4-methylpyrimidine

Introduction

Welcome to the technical support hub for 5-Bromo-2-ethynyl-4-methylpyrimidine (CAS: 1823953-96-3).[1][2] This intermediate is a critical scaffold in the synthesis of kinase inhibitors (e.g., P38 MAP kinase inhibitors) and requires high purity (>98%) for subsequent metal-catalyzed cross-couplings.[2]

The purification of this molecule presents a specific set of challenges:

  • Regio-chemical Similarity: Separating the product from the starting material (often 5-bromo-2-iodo-4-methylpyrimidine) is difficult due to similar lipophilicity.[1][2]

  • Basicity: The pyrimidine ring (pKa ~1-2 for the conjugate acid, but the N-lone pairs are active) interacts with acidic silanols on silica gel, leading to peak tailing.[1][2]

  • Alkyne Stability: The terminal ethynyl group is sensitive to prolonged exposure to acidic media and metal impurities, risking polymerization or hydration.

Part 1: Method Development & FAQs

Q1: What is the optimal stationary phase for this purification?

Recommendation: Neutralized Silica Gel (40–63 µm). While standard silica gel (irregular, 60 Å) is acceptable for rough purification, the basic nitrogen atoms in the pyrimidine ring will interact with the acidic silanol groups (Si-OH) on the silica surface.[1] This causes:

  • Broad, tailing peaks.[1]

  • Poor resolution from impurities.[2]

  • Potential acid-catalyzed hydration of the alkyne.[1][2]

Protocol for Neutralization: Pre-treat the silica slurry with 1% Triethylamine (TEA) in the starting mobile phase. This "caps" the active acidic sites. Alternatively, use Neutral Alumina (Brockmann Grade III) if the compound proves unstable on silica [1].

Q2: Which solvent system provides the best selectivity?

Recommendation: Hexane / Ethyl Acetate (EtOAc) with Modifier. The 4-methyl and 5-bromo substituents add significant lipophilicity, making the molecule soluble in non-polar solvents.[1][2]

  • Primary System: Hexane:EtOAc (Gradient from 100:0 to 80:20).[2]

  • Alternative (for difficult separations): Dichloromethane (DCM) / Hexane.[2] DCM often provides better selectivity for halogenated heterocycles compared to EtOAc because it interacts differently with the polarizable bromine and iodine atoms [2].

  • Modifier: Always add 1% TEA to the mobile phase to suppress tailing.

Q3: How should I load the sample onto the column?

Recommendation: Dry Loading on Celite 545. Direct liquid loading (dissolving in DCM) often leads to band broadening because the compound is very soluble in the loading solvent but less soluble in the mobile phase (Hexane).[2]

  • Dissolve crude mixture in minimal DCM.

  • Add Celite 545 (ratio 1:2 w/w sample to Celite).[2]

  • Evaporate to dryness (free-flowing powder).

  • Pack on top of the equilibrated column.

Part 2: Troubleshooting Guide

Issue 1: Co-elution with Starting Material (5-Bromo-2-iodo-4-methylpyrimidine)

Diagnosis: The Rf difference between the 2-iodo precursor and the 2-ethynyl product is often small (ΔRf < 0.1).[1][2] Solution:

  • Switch Solvent Selectivity: If using Hex/EtOAc, switch to Toluene/EtOAc or DCM/Hexane . Toluene interacts with the pi-system of the pyrimidine and the alkyne, potentially amplifying the separation factor.[1]

  • Reduce Gradient Slope: Use a shallow gradient (e.g., increase EtOAc by 1% every 2 CV) to maximize the number of theoretical plates.

Issue 2: Product Decomposition on Column

Diagnosis: Product turns yellow/brown on the column, or NMR shows hydration of the alkyne (acetyl group formation). Solution:

  • Limit Residence Time: Flash chromatography should be completed in <20 minutes.

  • Buffer the Silica: As mentioned, use 1% TEA.

  • Switch Phase: Move to Neutral Alumina .[2] Alumina is less acidic and generally safer for sensitive terminal alkynes.

Issue 3: "Ghost" Peaks or Baseline Noise

Diagnosis: Copper or Palladium residues from the Sonogashira coupling are eluting or streaking.[2] Solution:

  • Pre-Column Wash: Perform a chemically active workup before the column. Wash the organic layer with 5% aqueous ethylenediamine or NH4OH/NH4Cl (1:9) to sequester metal ions [3].[2]

  • Scavenger Silica: Use a small plug of thiol-functionalized silica on top of the column to trap Pd/Cu.[2]

Part 3: Comparative Data & Workflows

Table 1: Solvent System Performance Matrix
Solvent SystemSelectivity (α)Tailing RiskRecommended For
Hexane / EtOAc ModerateHigh (requires TEA)General purification
DCM / Hexane HighModerateSeparation from Halogenated SM
Toluene / Acetone HighLowClosely eluting isomers
DCM / MeOH LowHighVery polar impurities only
Experimental Workflow: Purification of 5-Bromo-2-ethynyl-4-methylpyrimidine

PurificationWorkflow Start Crude Reaction Mixture (Sonogashira Product) Workup Workup: Wash w/ EDTA or NH4OH (Remove Cu/Pd Catalysts) Start->Workup TLC TLC Analysis (Hex/EtOAc 4:1) Workup->TLC Decision Is ΔRf > 0.15? TLC->Decision MethodA Method A: Flash Chromatography Silica Gel + 1% TEA Gradient: 0-20% EtOAc in Hex Decision->MethodA Yes MethodB Method B: High-Selectivity DCM / Hexane Gradient OR Neutral Alumina Decision->MethodB No (Difficult Separation) Loading Dry Load on Celite MethodA->Loading MethodB->Loading Elution Elution & Fraction Collection Monitor UV 254nm Loading->Elution QC QC: 1H NMR & HPLC Check for Alkyne Proton (~3.0-3.5 ppm) Elution->QC

Caption: Optimized purification workflow emphasizing metal scavenging and solvent selection logic.

Part 4: References

  • Organic Chemistry Portal. "Sonogashira Coupling - Reaction Conditions and Purification." Organic Chemistry Portal. [Link][2]

  • National Institutes of Health (NIH). "Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones."[1][2] PubMed Central. [Link][2]

Sources

troubleshooting Sonogashira coupling with 5-bromo-2-iodo-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Sonogashira Coupling of 5-bromo-2-iodo-4-methylpyrimidine Case ID: PYR-SNO-5B2I-4Me Support Level: Senior Application Scientist

Executive Summary

You are working with 5-bromo-2-iodo-4-methylpyrimidine , a scaffold designed for sequential functionalization. The core challenge—and opportunity—is chemoselectivity .[1] The C2-Iodo position is electronically activated by the adjacent pyrimidine nitrogens and possesses a weaker carbon-halogen bond compared to the C5-Bromo position.

This guide provides a self-validating workflow to selectively couple at the C2-position while leaving the C5-bromide intact for downstream chemistry.

Part 1: The Reactivity Landscape

Before starting, you must understand the electronic and steric forces at play. The 4-methyl group provides a steric shield to the C5-position, reinforcing the natural electronic selectivity of the C2-iodide.

Reactivity Decision Tree

ReactivityLandscape cluster_mech Mechanistic Insight Start Substrate: 5-bromo-2-iodo-4-methylpyrimidine Decision Reaction Conditions Start->Decision PathA Room Temp (20-25°C) Low Catalyst Loading Decision->PathA Standard Control PathB High Temp (>60°C) Excess Alkyne Decision->PathB Over-Activation ProductA C2-Alkynylation (Major) C5-Br Intact (DESIRED) PathA->ProductA Kinetic Selectivity ProductB Mixture: C2/C5 Bis-coupling C5-Mono (Minor) PathB->ProductB Loss of Selectivity Note1 C2-I: Activated by N-atoms (Low LUMO) Fast Oxidative Addition Note2 C5-Br: Sterically hindered by 4-Me Slower Oxidative Addition

Figure 1: Kinetic selectivity profile of the dihalo-pyrimidine scaffold.

Part 2: Validated Experimental Protocol

This protocol is optimized for C2-selectivity . It uses a standard Pd/Cu system but emphasizes temperature control to prevent C5-activation.

Materials Checklist
  • Substrate: 5-bromo-2-iodo-4-methylpyrimidine (1.0 equiv)

  • Alkyne: Terminal alkyne (1.05 equiv) — Do not use large excess.

  • Catalyst: Pd(PPh₃)₂Cl₂ (2–3 mol%) — Preferred over Pd(PPh₃)₄ for stability.

  • Co-catalyst: CuI (1–2 mol%) — Keep low to minimize homocoupling.

  • Base/Solvent: Triethylamine (TEA) / THF (1:3 ratio) or pure TEA.

  • Atmosphere: Argon or Nitrogen (Balloon is sufficient if degassed properly).

Step-by-Step Procedure
  • Degassing (Critical): Sparge the solvent (THF/TEA) with Argon for 15–20 minutes before adding reagents. Oxygen is the primary cause of alkyne homocoupling (Glaser coupling).

  • Catalyst Charge: In a dry vial/flask, add the pyrimidine substrate, Pd(PPh₃)₂Cl₂, and CuI.

  • Solvent Addition: Add the degassed solvent system via syringe. The solution should turn yellow/orange.

  • Alkyne Addition: Add the terminal alkyne dropwise at Room Temperature (RT) .

    • Note: If the reaction exotherms significantly, cool to 0°C during addition, then warm to RT.

  • Monitoring: Stir at RT. Check TLC/LCMS at 1 hour.

    • Success Marker: Disappearance of starting material (SM) and appearance of a single new spot.

    • Mass Spec Check: Look for Mass = (SM - I + Alkyne). If you see (SM - I - Br + 2*Alkyne), you have over-reacted.

  • Workup: Dilute with EtOAc, wash with water/brine to remove copper salts. Dry over Na₂SO₄.[2][3]

Part 3: Troubleshooting Guide (FAQs)

Category 1: No Reaction / Stalling

Q: The starting material is untouched after 4 hours. Should I heat it? A: Proceed with caution. Heating >40°C risks activating the C5-bromide.

  • Diagnosis: Pyrimidines are nitrogen-rich and can coordinate to Pd(II), potentially poisoning the catalyst [1].[4]

  • Solution:

    • Increase Catalyst: Bump Pd loading to 5 mol%.

    • Change Ligand: Switch to Pd(dppf)Cl₂ .[5] The bidentate ligand prevents the formation of stable bis-pyrimidine-Pd complexes, keeping the catalyst active [2].

    • Warm Gently: Heat to 35–40°C maximum.

Q: The reaction turns black immediately, and conversion stops. A: This is "Palladium Black" precipitation.[6][7]

  • Cause: The active Pd(0) species is unstable and aggregating, likely due to oxygen ingress or lack of stabilizing ligands.[7]

  • Fix: Re-run the reaction with rigorous degassing. Ensure your phosphine ligand is not oxidized (PPh₃ should be white crystals, not yellow/sticky).

Category 2: Side Reactions

Q: I see a major impurity that matches the mass of the Alkyne dimer (Glaser Product). A: This is the most common failure mode in Sonogashira coupling.

  • Mechanism: Cu(I) + O₂ + Alkyne → Diyne (Homocoupling).

  • Troubleshooting Workflow:

Troubleshooting Issue Issue: Alkyne Homocoupling Check1 Check Atmosphere Issue->Check1 Check2 Check Copper Check1->Check2 Sealed? Sol1 Degas Solvents (Freeze-Pump-Thaw) Check1->Sol1 Air Leak? Sol2 Reduce CuI to 0.5 mol% Add Alkyne Slowly Check2->Sol2 Standard Fix Sol3 Switch to Copper-Free (Pd(OAc)2 / XPhos) Check2->Sol3 Persistent Issue

Figure 2: Troubleshooting logic for Glaser coupling suppression.

Q: I am observing C5-coupling or Bis-coupling. A: You have lost kinetic control.

  • Fix 1: Lower the temperature to 0°C or 10°C.

  • Fix 2: Reduce alkyne equivalents to exactly 1.0.

  • Fix 3: Ensure you are using the Iodo -substrate.[2] If you accidentally used the 2,5-dibromo analog, selectivity will vanish.

Part 4: Data & Optimization Matrix

Use this table to interpret your LCMS data during optimization.

Observation (LCMS)DiagnosisCorrective Action
Mass = Product Success Isolate and characterize.
Mass = SM No Reaction Check catalyst quality; Switch to Pd(dppf)Cl₂; Warm to 35°C.
Mass = Alkyne-Alkyne Glaser Coupling Degas solvents; Add alkyne over 1 hour (syringe pump).
Mass = Bis-Product Over-reaction Stop reaction earlier; Cool to 0°C; Reduce alkyne equiv.
Mass = SM - Halogen + H Dehalogenation Solvent is not dry (proton source); Base is too strong. Use milder base (TEA).

References

  • Catalyst Poisoning by Heterocycles

    • Title: Bypassing the Limitations of Directed C–H Functionaliz
    • Source: N
    • URL:[Link]

  • Ligand Effects in Sonogashira

    • Title: Sonogashira Coupling - Organic Chemistry Portal[1][8]

    • Source: Organic Chemistry Portal[8]

    • URL:[Link]

  • Regioselectivity in Pyrimidines

    • Title: Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling[9]

    • Source: PubMed (Nucleosides Nucleotides Nucleic Acids)
    • URL:[Link]

  • General Sonogashira Troubleshooting

    • Title: Troubleshooting guide for Sonogashira coupling failures
    • Source: BenchChem Technical Support[1][2][3][6][7]

Sources

Technical Support Center: Copper Removal from 5-Bromo-2-ethynyl-4-methylpyrimidine

[1][2][3]

The Challenge: Why is Copper "Stuck"?

Before selecting a protocol, it is critical to understand why standard washes often fail. Your molecule, 5-Bromo-2-ethynyl-4-methylpyrimidine , presents a "perfect storm" for metal retention:

  • N-Coordination: The pyrimidine nitrogens (N1/N3) act as soft ligands, binding Cu(I) and Cu(II) species.[1]

  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -Complexation:  The terminal alkyne (ethynyl group) forms 
    
    
    -complexes with Cu(I).[1][2]
  • The "Glaser" Risk (CRITICAL): The terminal alkyne proton is acidic (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ).[1][2] In the presence of a base (like ammonia) and an oxidant (air), residual copper catalyzes the Glaser Homocoupling , dimerizing your product into a diyne impurity.
    

Implication: Standard oxidative ammonia washes (blue washes) are risky for this specific compound.[1][2] They promote dimerization.[1][2] You must use non-oxidative or acidic chelation methods.[1][2]

Visualization: The Coordination Problem

The following diagram illustrates the competing coordination sites and the decision logic for removal.

CopperRemovalCompound5-Bromo-2-ethynyl-4-methylpyrimidineN_SitePyrimidine N-Coordination(Lewis Basic)Compound->N_SiteAlkyne_SiteAlkyne π-Complexation(Soft Interaction)Compound->Alkyne_SiteCuResidual Copper(Catalyst)Cu->N_SiteCu->Alkyne_SiteMethod_AMethod A: Acidic Chelation(NH4Cl / EDTA)Cu->Method_ARemoves viaPartitioningMethod_BMethod B: Solid Scavengers(Si-Thiol / Si-TMT)Cu->Method_BRemoves viaAdsorptionGlaserRISK: Glaser Coupling(Dimerization)Alkyne_Site->GlaserIf Base + Air present

Figure 1: Coordination modes of copper to the target molecule and the associated risk of Glaser coupling during workup.

Protocol A: The "Safe" Aqueous Workup

Best for: Crude reaction mixtures (first-pass removal).[1][2] Mechanism: Protonolysis of Cu-N bonds and chelation.[1][2]

Unlike standard ammonia washes, this protocol uses Ammonium Chloride (NHngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


Cl)EDTA12ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Reagents
  • Saturated aqueous NHngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    Cl[2]
    
  • 0.1 M Na

    
    EDTA (adjusted to pH 7–8)
    
  • Solvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).[1][2] Avoid DCM if possible as it can promote emulsion with surfactants.[1][2]

Step-by-Step Procedure
  • Dilution: Dilute the crude reaction mixture with EtOAc (10 mL per gram of substrate).

  • The "Safe" Wash: Add an equal volume of saturated aq.[1][2] NH

    
    Cl .
    
    • Note: Do not use NHngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      OH (Ammonium Hydroxide) unless strictly anaerobic.[1][2]
      
  • Agitation: Stir vigorously for 15–20 minutes. The aqueous layer may turn blue/green (Cu removal).

  • Separation: Separate layers.

  • Chelation Step (Optional but Recommended): Wash the organic layer with 0.1 M EDTA (aq) .[1][2]

    • Why? EDTA has a higher binding constant (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ) for Cu than the pyrimidine nitrogens.
      
  • Final Rinse: Wash with brine, dry over Na

    
    SO
    
    
    , and concentrate.

Protocol B: Solid-Supported Scavengers (High Purity)

Best for: Late-stage intermediates, removing trace (ppm) copper, or when aqueous washes fail.[1] Mechanism: Irreversible chemical adsorption (Chemisorption).[1][2]

For pharmaceutical applications (ICH Q3D compliance), solid scavengers are superior to crystallization.[1][2]

Recommended Scavengers
Scavenger TypeFunctional GroupSpecificityCompatibility
Si-Thiol Silica-1-propanethiolExcellent for Cu, Pd, AgHigh. Stable to alkynes.[1][2]
Si-TMT TrimercaptotriazineHigh affinity for Pd/CuHighest. Non-nucleophilic; safe for electrophiles.[1][2]
Si-Diamine EthylenediamineGood for Cu, Ni, ZnMedium. Basic; potential risk with sensitive alkynes.[1][2]
Step-by-Step Procedure
  • Dissolution: Dissolve the crude material in a solvent (THF, EtOAc, or MeOH).[1]

    • Concentration: ~10 volumes (1 g in 10 mL).

  • Loading: Add Si-Thiol or Si-TMT resin.[1][2]

    • Ratio: 3–5 equivalents relative to the estimated residual metal (or 10–20 wt% of the substrate if metal content is unknown).

  • Incubation: Stir gently at 40–50 °C for 2–4 hours.

    • Tip: Heat improves kinetics, but do not exceed 60 °C to avoid alkyne degradation.[1][2]

  • Filtration: Filter the suspension through a 0.45 µm pad (Celite or sintered glass) to remove the resin.[2]

  • Analysis: Check the filtrate for color. If still colored, repeat with fresh resin.[1][2]

Troubleshooting & FAQs

Q1: My product turned blue/green after the column. What happened?

A: This indicates significant residual copper eluting with your product.[1][2] Pyrimidines are polar; they often "drag" copper through silica gel.[1][2]

  • Fix: Dissolve the product in EtOAc and perform the EDTA wash (Protocol A) or treat with Si-Thiol (Protocol B).[1] Do not rely on silica chromatography alone for metal removal.[1][2]

Q2: Can I use L-Cysteine instead of expensive resins?

A: Yes. L-Cysteine is a cost-effective, water-soluble chelator.[1][2]

  • Protocol: Dissolve crude in EtOAc. Wash with a 5–10% aqueous solution of L-Cysteine (pH adjusted to ~7).[1][2] The copper-cysteine complex is water-soluble and will partition out.[1][2] This is often more effective than EDTA for Cu(I).[1][2]

Q3: I see a new spot on TLC above my product. Is it the dimer?

A: Likely, yes.[1][2] If you used base (Etngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">



Glaser dimer
  • Prevention: Use degassed solvents for workup or switch to the acidic NHngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    Cl wash immediately after the reaction to quench the copper acetylide.
    
Q4: What are the regulatory limits for Copper?

A: According to ICH Q3D , Copper is a Class 3 impurity.[1][2]

  • Oral PDE: 3000 µ g/day (300 ppm for a 10g daily dose).[1][2]

  • Parenteral PDE: 300 µ g/day (30 ppm).[1][2]

  • Note: While Class 3 limits are high, copper can catalyze degradation of your alkyne over time.[2] Aim for <20 ppm for stability.

References

  • ICH Q3D Guideline for Elemental Impurities . International Council for Harmonisation. (2019).[1][2] Guideline for Elemental Impurities Q3D(R1).Link

  • Glaser Coupling Mechanism & Risk . Wikipedia: Glaser Coupling.[1][2] (Describes the oxidative dimerization of terminal alkynes catalyzed by Cu/Base/Air). Link

  • Metal Scavengers for Organic Synthesis . Biotage. Metal Scavenging User Guide.[1][2] (Comparative data on Si-Thiol/Si-TMT efficiency). Link

  • Purification of Nitrogen Heterocycles . Makino, K. et al. (2008).[2] Efficient removal of copper species from reaction mixtures.[1][2]Org.[1][2] Process Res. Dev. (Discusses EDTA and L-Cysteine washes). Link[1]

  • Solubility & Properties of Pyrimidines . PubChem. 5-Bromo-4-methylpyrimidine data.[1][2][3]Link

Technical Support Center: Optimizing Sonogashira Coupling for 5-Bromo-2-ethynyl-4-methylpyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-ethynyl-4-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the optimization of reaction temperature in this critical Sonogashira coupling reaction. Our goal is to equip you with the scientific understanding and practical guidance to overcome common challenges and achieve high-yield, high-purity synthesis.

I. Understanding the Reaction: The Sonogashira Coupling

The synthesis of 5-Bromo-2-ethynyl-4-methylpyrimidine is typically achieved via a Sonogashira cross-coupling reaction. This powerful transformation involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[1] The reaction temperature is a critical parameter that significantly influences the reaction rate, yield, and the formation of byproducts.

The general reaction scheme is as follows:

The reaction proceeds through a catalytic cycle involving the palladium catalyst, while the copper co-catalyst facilitates the formation of a copper acetylide intermediate.[2] For aryl bromides, such as 5-bromo-4-methylpyrimidine, heating is generally required to drive the reaction to completion.[1] A typical temperature range for the Sonogashira coupling of 5-bromopyrimidines is between 60°C and 100°C.[2]

II. Troubleshooting Guide: Optimizing Reaction Temperature

This section addresses common issues encountered during the synthesis of 5-Bromo-2-ethynyl-4-methylpyrimidine, with a focus on troubleshooting through temperature optimization.

Problem 1: Low or No Product Conversion

Question: I am not seeing any significant formation of my desired product, 5-Bromo-2-ethynyl-4-methylpyrimidine. My starting material, 5-bromo-4-methylpyrimidine, remains largely unreacted. What should I do?

Answer: Low or no conversion in a Sonogashira coupling with an aryl bromide is often related to insufficient reaction temperature. The oxidative addition of the aryl bromide to the palladium(0) catalyst is a critical step in the catalytic cycle and is often the rate-limiting step.

Troubleshooting Steps:

  • Increase Reaction Temperature: If you are running the reaction at a lower temperature (e.g., room temperature or 50°C), gradually increase the temperature in increments of 10-20°C. A temperature range of 80-100°C is often effective for aryl bromides.[2][3] In some cases, for less reactive aryl bromides, temperatures up to 120°C may be necessary.[1]

  • Verify Catalyst Activity: Ensure that your palladium catalyst and copper co-catalyst are active. Deactivated catalysts can lead to no reaction.

  • Check Reagents and Solvents: Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Oxygen can lead to unwanted side reactions and catalyst deactivation.

  • Solvent Choice: For less reactive bromides, using a more polar aprotic solvent like DMF can be beneficial in conjunction with a higher temperature.[2]

Troubleshooting_Low_Conversion start Low or No Product Conversion check_temp Is Reaction Temperature Sufficiently High? (e.g., < 80°C) start->check_temp increase_temp Gradually Increase Temperature (80-100°C) check_temp->increase_temp No monitor_reaction Monitor Reaction Progress (TLC, LC-MS) increase_temp->monitor_reaction check_catalyst Is Catalyst Active? monitor_reaction->check_catalyst Still No Conversion problem_solved Problem Resolved monitor_reaction->problem_solved Conversion Observed fresh_catalyst Use Fresh Catalyst and Co-catalyst check_catalyst->fresh_catalyst No check_conditions Are Conditions Anhydrous and Anaerobic? check_catalyst->check_conditions Yes fresh_catalyst->monitor_reaction degas_solvents Degas Solvents and Use Inert Atmosphere check_conditions->degas_solvents No check_conditions->problem_solved Yes degas_solvents->monitor_reaction

Caption: Troubleshooting guide for byproduct formation.

Problem 3: Catalyst Decomposition (Formation of Palladium Black)

Question: My reaction mixture turns black, and I see a precipitate forming. Is this normal, and what should I do?

Answer: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition of the palladium catalyst. This leads to a loss of catalytic activity and can result in a stalled or incomplete reaction.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Excessively high temperatures can accelerate catalyst decomposition. If you are observing palladium black formation, consider lowering the reaction temperature.

  • Ligand Selection: The choice of phosphine ligand can significantly impact catalyst stability. If catalyst decomposition is a persistent issue, consider screening different ligands that may offer greater thermal stability.

  • Purity of Reagents and Solvents: Impurities in the reagents or solvents can contribute to catalyst decomposition. Ensure the use of high-purity starting materials and anhydrous, degassed solvents.

  • Avoid Certain Solvents: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black in some cases. If using THF, consider switching to an alternative solvent like DMF or dioxane.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of 5-Bromo-2-ethynyl-4-methylpyrimidine?

A1: The optimal temperature can vary depending on the specific catalyst system, solvent, and alkyne used. However, for the Sonogashira coupling of a bromopyrimidine, a good starting point is a temperature range of 60°C to 100°C . I[2]t is recommended to start at the lower end of this range (e.g., 60-80°C) and gradually increase the temperature if the reaction is sluggish.

Q2: Can I run the reaction at room temperature?

A2: While some Sonogashira couplings with highly reactive aryl iodides can proceed at room temperature, it is generally not sufficient for aryl bromides like 5-bromo-4-methylpyrimidine. H[1]eating is typically required to achieve a reasonable reaction rate and yield.

Q3: What are the signs that my reaction temperature is too high?

A3: Several indicators can suggest that the reaction temperature is too high:

  • Formation of palladium black: This indicates catalyst decomposition.

  • Increased byproduct formation: A significant increase in Glaser coupling or dehalogenation byproducts.

  • Degradation of starting materials or product: If your starting materials or the desired product are thermally unstable, high temperatures can lead to their decomposition.

Q4: How does the choice of alkyne affect the optimal reaction temperature?

A4: The nature of the terminal alkyne can influence the reaction kinetics. More electron-rich or sterically hindered alkynes may require slightly higher temperatures or longer reaction times to achieve full conversion. It is always advisable to perform small-scale optimization experiments when using a new alkyne.

Q5: Should I use a conventional heating mantle or an oil bath?

A5: For precise temperature control, which is crucial for optimizing this reaction, an oil bath with a temperature controller is highly recommended over a heating mantle. This ensures a uniform and stable reaction temperature.

IV. Data Summary

ParameterRecommended Range/ConditionRationale & Key Considerations
Reaction Temperature 60 - 100 °CBalances reaction rate with minimizing side reactions and catalyst decomposition. Aryl bromides typically require heating.
Catalyst System Pd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) + Cu(I) co-catalyst (e.g., CuI)Standard for Sonogashira coupling. The choice of ligand can affect thermal stability.
Solvent DMF, THF, Dioxane, TriethylamineSolvent choice can influence reaction rate and catalyst stability. DMF is often a good choice for less reactive bromides.
Base Triethylamine, DiisopropylamineAn amine base is required to deprotonate the alkyne.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent oxygen-induced side reactions like Glaser coupling and catalyst deactivation.

V. Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol provides a general starting point for the synthesis of 5-Bromo-2-ethynyl-4-methylpyrimidine. Optimization of temperature and other parameters may be necessary.

  • To a dry Schlenk flask, add 5-bromo-4-methylpyrimidine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) iodide (CuI, 5-10 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent (e.g., DMF or a mixture of THF and triethylamine).

  • Add the amine base (e.g., triethylamine, 2-3 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

VI. References

  • Sonogashira coupling. (n.d.). In Wikipedia. Retrieved February 25, 2026, from [Link]

  • Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. (2025). Benchchem.

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). PMC.

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository.

  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (1999). HETEROCYCLES, 51(11).

  • Rapid catalyst evaluation for Sonogashira coupling in continuous flow. (2025). ResearchGate.

  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. (n.d.). ePrints Soton.

  • Sonogashira Breathes Easy: A Practical Room-Temperature Homogeneous Coupling in Continuous Flow Under Air. (n.d.). Reaction Chemistry & Engineering (RSC Publishing).

  • Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. (n.d.). ResearchGate.

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. (n.d.). DSpace@MIT.

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.

  • (PDF) Synthesis, characterization, and thermal degradation of novel poly(2-(5-bromo benzofuran-2-yl)-2-oxoethyl methacrylate). (2025, August 7). ResearchGate.

  • 5-Bromo-4-methylpyrimidine. (n.d.). PubChem. Retrieved February 25, 2026, from [Link]

  • Synthesis, characterization, thermal behavior, and antitumor activities of an Ag(I) complex based on 4-(2-hydroxyphenyl)-2-methylpyrimidine. (n.d.). Semantic Scholar.

  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. (2025, November 17). PMC.

  • Synthesis and biological evaluation of 2-thiopyrimidine derivatives. (2005, May 2). PubMed.

  • SYNTHESIS OF SOME NEW THIOPHENE AND THIENOPYRIMIDINE COMPOUNDS OF EXPECTED ANTICANCER ACTIVITY AND STUDYING THE AUGMENTING EFF. (n.d.). INIS-IAEA.

  • Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations. (2021, June 16). MDPI.

  • 5-Bromo-4-methylpyrimidin-2-amine. (n.d.). PubChem. Retrieved February 25, 2026, from [Link]

  • 5-Bromo-4-ethylpyrimidine. (n.d.). Sigma-Aldrich.

Sources

handling light sensitivity of brominated pyrimidine alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling Light Sensitivity & Radical Stability

Status: Operational | Tier: Level 3 (Senior Application Scientist)

Introduction: The "Self-Destruct" Mechanism

Welcome to the technical support hub for halogenated nucleoside analogues. You are likely here because your brominated pyrimidine alkyne (e.g., 5-bromo-N-propargyluracil or similar scaffolds) has turned yellow, precipitated, or failed in downstream Click chemistry.

The Root Cause: This molecule contains a "perfect storm" of reactive functionalities. The C-Br bond on the pyrimidine ring is photolabile (cleaves under light), generating a reactive radical. The alkyne handle is an excellent radical trap. When exposed to light, the molecule initiates a self-polymerization chain reaction , destroying both the bromine motif (often required for binding) and the alkyne (required for conjugation).

Module 1: Storage & Stability (FAQ)

Q: My white powder turned yellow/brown inside the vial. Is it still usable?

Status: Critical Failure Diagnosis: The color change indicates the formation of conjugated oligomers (poly-enynes) driven by radical polymerization.

  • Mechanism: Trace UV light cleaved the C-Br bond. The resulting uracilyl radical attacked the alkyne of a neighboring molecule.

  • Action: Discard. The purity is compromised. The yellow impurities are often radical scavengers that will poison downstream copper catalysts in Click reactions.

Q: How should I store the solid vs. the solution?

Protocol:

  • Solids: Store at -20°C under Argon/Nitrogen. The vial must be amber and wrapped in aluminum foil.

  • Solutions: Never store in solution for >24 hours.

    • Why? In solution, molecular diffusion is faster, increasing the rate of radical chain propagation. Dissolved oxygen (if not degassed) forms peroxides with the radicals, accelerating degradation.

Q: Can I use a standard fume hood light?

Answer: No. Standard fluorescent tubes emit significant UV spikes (365–400 nm) sufficient to cleave the C-Br bond (Bond Dissociation Energy ~65-70 kcal/mol).

  • Fix: Use Red Light or cover the hood sash with a UV-filtering amber film (cut-off <500 nm).

Module 2: Synthesis & Purification Troubleshooting

Issue: Low Yields during Sonogashira or Substitution Reactions

Symptom: The reaction mixture turns black/tarry rapidly; LC-MS shows de-brominated byproducts (M-Br+H).

Troubleshooting Protocol:

Variable Standard Practice Required Practice for Br-Pyrimidines
Glassware Clear glass Amberized glassware OR Foil-wrapped (Total exclusion).
Atmosphere Nitrogen balloon Sparged Argon (15 min). Oxygen promotes radical quenching/side-reactions.
Solvent HPLC Grade Degassed & Radical Inhibitor Free (Avoid THF with BHT if possible, or use fresh anhydrous DMF).

| Monitoring | UV Lamp (254nm) | Stain Only (KMnO4/Anisaldehyde). Do NOT expose TLC plate to UV if isolating the spot. |

Visualizing the Degradation Pathway

The following diagram illustrates why light exposure leads to compound destruction.

PhotolysisMechanism cluster_0 Initiation (Light) cluster_1 Propagation (Destruction) Br-Pyrimidine-Alkyne Br-Pyrimidine-Alkyne (Intact Reagent) ExcitedState Excited State (n-π*) Br-Pyrimidine-Alkyne->ExcitedState hv (UV/Vis) RadicalPair Radical Pair (Uracilyl• + Br•) ExcitedState->RadicalPair Homolysis H_Abstract H-Abstraction (Solvent/Sugar) RadicalPair->H_Abstract Path A AlkyneAttack Attack on Alkyne (Neighbor Molecule) RadicalPair->AlkyneAttack Path B (Conc. Dependent) DeBrominated De-brominated Product (Useless) H_Abstract->DeBrominated Polymer Oligomers/Polymers (Yellow Precipitate) AlkyneAttack->Polymer Chain Reaction

Caption: Figure 1: Photolytic degradation mechanism. UV light cleaves the C-Br bond; the resulting radical either reduces (loss of Br) or polymerizes via the alkyne handle.

Module 3: Downstream Applications (Click Chemistry)

Issue: CuAAC (Click Reaction) Failed or Precipitated

Context: You are attempting to label the alkyne with an azide fluorophore using Copper(I). Problem: Copper(I) is unstable. In the presence of light and trace oxygen, Cu(I) can generate reactive oxygen species (ROS) which attack the sensitive Br-pyrimidine core, causing oxidative debromination before the click reaction occurs.

The "Safe Click" Protocol:

  • Ligand is Mandatory: Never use naked CuSO4/Ascorbate. Use THPTA or TBTA (1:5 Cu:Ligand ratio). The ligand shields the Cu(I) from promoting radical damage.

  • Order of Addition:

      • Buffer/Solvent

      • Azide

      • Br-Pyrimidine-Alkyne (Add last to minimize exposure time)

      • Catalyst Mix (Cu-Ligand pre-complexed)

  • Darkness: Wrap the reaction vessel in foil immediately. Incubate in a drawer, not on the benchtop.

Workflow: Safe Handling Decision Tree

HandlingWorkflow cluster_use Experimental Execution Start Receive Shipment Check Check Appearance (White/Off-white?) Start->Check Fail Discard (Yellow/Brown) Check->Fail No Aliquot Aliquot in Dark Room (Red Light) Check->Aliquot Yes Store Store -20°C Foil + Argon Aliquot->Store Use Experiment Setup Store->Use Thaw in Dark Add Solvent Add Solvent Use->Add Solvent Add Reagents Add Reagents Add Solvent->Add Reagents Wrap in Foil Wrap in Foil Add Reagents->Wrap in Foil Incubate Incubate Wrap in Foil->Incubate

Caption: Figure 2: Mandatory workflow for receiving, storing, and using light-sensitive brominated alkynes to ensure experimental integrity.

References

  • Ito, T., & Saito, I. (1980). Photochemistry of 5-bromouracil and 5-bromo-2'-deoxyuridine. Mechanisms of C-Br bond cleavage and radical generation. Journal of the American Chemical Society.

  • Gierlich, J., & Carell, T. (2011). Click Chemistry for DNA. Discusses stability of alkyne-modified nucleosides during synthesis and CuAAC. Chemistry – A European Journal.

  • Wovkulich, P. M. (2010). Photochemical Instability of Halogenated Pyrimidines. Comprehensive Organic Synthesis.

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Outlines the sensitivity of bioorthogonal reporters (alkynes) to side reactions.

Validation & Comparative

Comparative Guide: 1H NMR Analysis of 5-Bromo-2-ethynyl-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparative analysis for the structural validation of 5-Bromo-2-ethynyl-4-methylpyrimidine , a critical intermediate in the synthesis of pyrimidine-based kinase inhibitors.

Unlike standard textbook examples, this molecule presents a unique "Three-Singlet" challenge where structural confirmation relies heavily on chemical shift logic rather than spin-spin coupling patterns.

Executive Summary & Spectral Signature

Compound: 5-Bromo-2-ethynyl-4-methylpyrimidine Formula: C₇H₅BrN₂ Molecular Weight: 197.03 g/mol

The 1H NMR spectrum of this molecule is characterized by three distinct singlets . Due to the substitution pattern (Bromine at C5), the typical vicinal coupling seen in pyrimidines is ablated. Validation therefore depends on precise chemical shift analysis and integration ratios.

Diagnostic Signal Overview (CDCl₃)
Proton EnvironmentAssignmentApprox. Shift (

, ppm)
MultiplicityIntegralKey Feature
Aromatic Pyrimidine H-6 8.60 – 8.80 Singlet (s)1HMost deshielded; diagnostic for the pyrimidine core.
Acetylenic -C≡C-H 3.00 – 3.30 Singlet (s)1HSharp singlet; shift is solvent-dependent.
Methyl -CH₃ 2.50 – 2.70 Singlet (s)3HDeshielded relative to alkyl methyls due to aromatic ring.

Detailed Spectral Analysis & Causality

A. The Aromatic Proton (H-6)
  • Observation: A singlet appearing downfield (8.6–8.8 ppm).

  • Causality: This proton is located at position 6.[1] It is deshielded by the aromatic ring current of the pyrimidine and the inductive effect of the adjacent Nitrogen (N1) and the electronegative Bromine at C5.

  • Why a Singlet? The C5 position is occupied by Bromine. There are no vicinal protons (

    
     coupling) to split this signal.
    
B. The Methyl Group (C4-CH₃)
  • Observation: A sharp singlet integrating to 3H at ~2.6 ppm.

  • Causality: The methyl group is attached to the aromatic ring. It appears downfield of a standard alkane methyl (~0.9 ppm) due to the anisotropic effect of the pyrimidine ring.

  • Differentiation: If the methyl were at Position 2 (isomer), it would likely appear further downfield (~2.7–2.9 ppm) due to being flanked by two nitrogen atoms.

C. The Ethynyl Proton (C2-C≡C-H)
  • Observation: A singlet at ~3.1 ppm.

  • Causality: Acetylenic protons are shielded relative to vinylic protons due to the anisotropy of the triple bond cylinder. When the field is aligned with the triple bond axis, the induced circulation of

    
    -electrons generates a magnetic field that opposes the external field (
    
    
    
    ), shielding the proton.

Comparative Analysis: Alternatives & Impurities

This section compares the target spectrum against common synthetic precursors and isomers to aid in reaction monitoring and structural confirmation.

Scenario A: Reaction Monitoring (Sonogashira Coupling)
  • Precursor: 5-Bromo-2-iodo-4-methylpyrimidine (or 2-chloro analog).

  • Intermediate: TMS-protected alkyne.

ComponentKey Spectral Difference
Target (Free Alkyne) Signal at ~3.1 ppm (Acetylenic H). No signal at 0.0 ppm.
TMS-Protected Intermediate Missing signal at ~3.1 ppm. Strong Singlet at ~0.25 ppm (TMS group, 9H).
Starting Material (2-Iodo) Missing both Acetylenic H and TMS signals. Spectrum only shows H-6 and Methyl peaks.

Critical Check: Complete deprotection is validated by the total disappearance of the TMS peak at 0.25 ppm and the appearance of the 1H singlet at ~3.1 ppm.

Scenario B: Regioisomer Differentiation

A common synthetic risk is the formation of the regioisomer: 5-Bromo-4-ethynyl-2-methylpyrimidine .

FeatureTarget (2-Ethynyl-4-Methyl) Isomer (4-Ethynyl-2-Methyl)
Methyl Environment C4-Methyl (Adjacent to N3, C5-Br)C2-Methyl (Between N1 and N3)
Methyl Shift ~2.60 ppm ~2.80 ppm (More Deshielded)
Symmetry Asymmetric substitutionAsymmetric substitution

Expert Insight: The methyl group at Position 2 (between two nitrogens) typically resonates 0.1–0.2 ppm further downfield than a methyl at Position 4.

Experimental Protocol

Sample Preparation
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (Chloroform-d).

    • Note: If solubility is poor, use DMSO-d₆ . Be aware that in DMSO, the acetylenic proton may shift downfield to ~4.0–4.5 ppm due to hydrogen bonding with the solvent oxygen.

  • Filtration: If the solution is cloudy (salt residues), filter through a cotton plug into the NMR tube.

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (Standard proton with 30° pulse).

  • Scans (NS): 16 (Sufficient for >5 mg).

  • Relaxation Delay (D1): 1.0 second (Protons relax quickly).

  • Spectral Width: -2 to 14 ppm.

Visualizations

Figure 1: Analytical Workflow for Validation

NMR_Workflow Start Crude Reaction Mixture TMS_Check Check 0.0 - 0.5 ppm region Start->TMS_Check TMS_Present Peak at ~0.25 ppm? (TMS Group) TMS_Check->TMS_Present Deprotect Incomplete Deprotection Action: Continue reaction TMS_Present->Deprotect Yes Analyze_Core Analyze Core Signals (8.7 ppm & 2.6 ppm) TMS_Present->Analyze_Core No Ethynyl_Check Locate Acetylenic Proton (~3.1 ppm) Analyze_Core->Ethynyl_Check Valid VALIDATED STRUCTURE 5-Bromo-2-ethynyl-4-methylpyrimidine Ethynyl_Check->Valid Found (Integral 1H) Impure Check for Water/Solvent (H-bonding shifts) Ethynyl_Check->Impure Missing/Broad

Caption: Decision tree for validating the target molecule and ruling out protected intermediates.

Figure 2: Structural Logic & Signal Assignment

Structure_Logic cluster_mol Substituent Effects H6 H-6 (Aromatic) Deshielded by Ring + Br ~8.7 ppm Me Methyl (C4) Allylic/Aromatic ~2.6 ppm Eth Ethynyl H (C2) Shielded by Anisotropy ~3.1 ppm Core Pyrimidine Core (Electron Deficient) Core->H6 Ring Current Core->Me Inductive Core->Eth Substituent

Caption: Correlation between chemical structure and observed chemical shifts.

Troubleshooting & Common Pitfalls

Water Interference

In DMSO-d₆ , the water peak appears around 3.33 ppm , which can overlap with the acetylenic proton (~3.1–3.5 ppm).

  • Solution: Use CDCl₃ (Water at 1.56 ppm) or add a drop of D₂O to the DMSO sample (moves exchangeable protons, though acetylenic H is not acidic enough to exchange instantly, the shift of the water peak will reveal the underlying signal).

Solvent Residuals
  • Acetone: If acetone was used to clean the NMR tube, a singlet at 2.17 ppm may appear. Do not confuse this with the methyl group (2.6 ppm).

  • Grease: High vacuum grease appears at 0.07 and 1.26 ppm .

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12461863, 5-Bromo-4-methylpyrimidine. Retrieved from [Link]

  • Compound Interest (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • Chemistry LibreTexts (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

Sources

Technical Guide: Characteristic IR Absorption Bands of Ethynyl Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis of the characteristic infrared (IR) absorption bands of ethynyl-substituted pyrimidines. It is designed for researchers in medicinal chemistry and chemical biology, focusing on the identification, validation, and differentiation of this moiety in drug scaffolds and metabolic probes.

Executive Summary & Strategic Importance

The ethynyl pyrimidine motif—a pyrimidine ring substituted with a terminal alkyne (–C≡C–H)—is a critical pharmacophore in oncology and virology. It serves two primary functions:

  • Mechanism-Based Inhibition: Compounds like 5-Ethynyluracil (Eniluracil) act as suicide inhibitors of dihydropyrimidine dehydrogenase (DPD), covalently trapping the enzyme via the reactive alkyne.[1]

  • Bio-Orthogonal Tagging: 5-Ethynyl-2'-deoxyuridine (EdU) is the gold standard for monitoring DNA synthesis. The ethynyl group serves as a "click chemistry" handle that is sterically small yet spectroscopically distinct.

Accurate IR characterization of this group is essential to distinguish it from nitriles, azides, and internal alkynes during synthesis and formulation.

The Spectral Landscape: Characteristic Bands

The ethynyl group on a pyrimidine ring exhibits a unique vibrational signature due to the electron-deficient nature of the diazine ring. This electronic environment polarizes the alkyne, often enhancing signal intensity compared to phenyl-alkynes.

Summary of Key Absorptions[2]
Vibrational ModeFrequency Range (cm⁻¹)IntensityDiagnostic Value
≡C–H Stretch 3250 – 3320 Strong, SharpPrimary Confirmation. Distinguishes terminal from internal alkynes.
C≡C Stretch 2110 – 2130 MediumFingerprint. Specific to the triple bond; shifts based on ring electronics.[1]
C=O / C=N (Ring) 1650 – 1720 Very StrongScaffold Confirmation. Characteristic of the pyrimidine/uracil core.
≡C–H Bend 600 – 700 Broad/MediumSecondary Confirmation. Often obscured in fingerprint region.
Detailed Band Analysis[3]
A. The C≡C Stretching Vibration (2110 – 2130 cm⁻¹)

Unlike the "silent" internal alkynes, the terminal ethynyl group on a pyrimidine is IR active.[1]

  • Frequency: The band typically centers around 2120–2122 cm⁻¹ .

  • Electronic Effect: The pyrimidine ring is electron-withdrawing (π-deficient). This withdrawal polarizes the C≡C bond more effectively than a benzene ring (phenylacetylene ~2110 cm⁻¹), often resulting in a sharper, more intense peak than observed in neutral aromatic alkynes.

  • Differentiation: This band is the primary discriminator against Nitriles (C≡N) , which absorb at higher frequencies (2220–2260 cm⁻¹ ).

B. The ≡C–H Stretching Vibration (3250 – 3320 cm⁻¹)

This is often the most distinct feature in the high-frequency region.

  • Appearance: A sharp, singular peak that stands out against the broader background of N–H or O–H stretches (if present).

  • Acidity: The electron-deficient pyrimidine ring increases the acidity of the acetylenic proton, stabilizing the bond and maintaining a high frequency.

  • Interference: In nucleosides (like EdU), broad O–H stretching from the sugar moiety (3200–3500 cm⁻¹) can sometimes overlap. Dry solvents (DMSO-d6) or solid-state (ATR) measurements are recommended to resolve this peak.

Comparative Analysis: Ethynyl vs. Alternatives

In drug design, the ethynyl group is often swapped with nitriles or azides. Distinguishing these is critical.

Spectral Hierarchy Diagram (DOT Visualization)

The following diagram illustrates the frequency separation of triple-bond species, providing a logic map for spectral assignment.

SpectralHierarchy cluster_0 Triple Bond Region (1900 - 2300 cm⁻¹) Azide Azide (-N=N=N) ~2090-2110 cm⁻¹ (Very Strong) Ethynyl Ethynyl-Pyrimidine (-C≡C-H) ~2110-2130 cm⁻¹ (Medium/Sharp) Check 3300 cm⁻¹\nfor ≡C-H stretch Check 3300 cm⁻¹ for ≡C-H stretch Ethynyl->Check 3300 cm⁻¹\nfor ≡C-H stretch Nitrile Nitrile (-C≡N) ~2220-2260 cm⁻¹ (Medium/Weak) Unknown Unknown Sample Peak in 2000-2300 region? Unknown->Azide < 2110 cm⁻¹ Unknown->Ethynyl 2110 - 2150 cm⁻¹ Unknown->Nitrile > 2200 cm⁻¹

Figure 1: Decision tree for assigning triple-bond stretches in pyrimidine derivatives based on IR frequency.

Case Study: 5-Ethynyl-2'-deoxyuridine (EdU)

EdU is the benchmark molecule for this class. Its spectral data validates the ranges provided above.

  • Compound: 5-Ethynyl-2'-deoxyuridine[2][3][4][5]

  • Application: DNA proliferation assay (Click Chemistry).

  • Key IR/Raman Feature:

    • C≡C Stretch: 2122 cm⁻¹ (Confirmed in Raman/IR studies of EdU-labeled DNA).

    • Significance: This peak is in the "cell-silent" region (1800–2800 cm⁻¹), meaning no endogenous cellular components absorb here, allowing for high-contrast imaging.

Experimental Protocol: Validating the Ethynyl Group

Objective: Confirm the presence of the ethynyl group in a synthesized pyrimidine analog.

Methodology:

  • Sample Preparation:

    • Solid State (Preferred): Use Attenuated Total Reflectance (ATR) FTIR. This minimizes solvent interference in the critical 3300 cm⁻¹ region.

    • Solution: If solubility is required, use Chloroform (CHCl₃) or Dichloromethane (DCM) . Avoid protic solvents (MeOH, Water) which obliterate the ≡C–H and O–H/N–H regions.

  • Acquisition Parameters:

    • Resolution: 2 cm⁻¹ (Critical to resolve sharp alkyne peaks).

    • Scans: 16–32 scans.

  • Validation Steps (Self-Validating Protocol):

    • Step 1: Locate the ≡C–H stretch at ~3300 cm⁻¹ . Is it sharp? (If broad, it may be O–H).

    • Step 2: Locate the C≡C stretch at ~2120 cm⁻¹ .

    • Step 3 (Negative Control): Compare with the parent pyrimidine (e.g., Uracil or Thymine). The parent should lack bands at 2120 and 3300 cm⁻¹.

    • Step 4 (Functional Test - Optional): React a small aliquot with an azide (Click reaction). The bands at 2120 and 3300 cm⁻¹ must disappear upon triazole formation.

Mechanism of Action Visualization

The ethynyl group is not just a spectral handle; it is a reactive warhead. The diagram below details the "Click Chemistry" workflow often monitored via IR.

ClickChemistry EdU Ethynyl-Pyrimidine (IR: 2122 cm⁻¹) Reaction Cu(I) Catalysis (Click Reaction) EdU->Reaction Azide Azide Reporter (IR: ~2100 cm⁻¹) Azide->Reaction Triazole Triazole Product (IR: 2122 & 2100 cm⁻¹ DISAPPEAR) Reaction->Triazole Cycloaddition

Figure 2: Spectroscopic monitoring of the CuAAC reaction. The disappearance of the characteristic ethynyl and azide bands confirms reaction completion.

References

  • Yamakoshi, H., et al. (2012). "Alkyne-Tag Raman Imaging for Visualization of Mobile Small Molecules in Live Cells." Journal of the American Chemical Society. Link (Establishes the 2122 cm⁻¹ band for EdU).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition, Wiley. (Authoritative source for general alkyne/nitrile ranges).
  • Baccanari, D. P., et al. (1993). "5-Ethynyluracil (776C85): a potent modulator of the pharmacokinetics and antitumor efficacy of 5-fluorouracil." Proceedings of the National Academy of Sciences. Link (Context for 5-EU mechanism).

  • NIST Chemistry WebBook. "Phenylacetylene IR Spectrum." Link (Baseline comparison for aromatic alkynes).

  • Thermo Fisher Scientific. "Click-iT™ EdU Cell Proliferation Assays." Link (Application context for EdU).

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Bromo-2-ethynyl-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The guide further presents a comparative analysis with related compounds to highlight the influence of different substituents on the fragmentation pathways of the pyrimidine core. Detailed experimental protocols for acquiring mass spectra of such compounds are also provided to ensure methodological rigor.

Predicted Fragmentation Pattern of 5-Bromo-2-ethynyl-4-methylpyrimidine

The fragmentation of 5-Bromo-2-ethynyl-4-methylpyrimidine under electron ionization (EI) is anticipated to be governed by the inherent stability of the pyrimidine ring and the nature of its substituents: a bromine atom, an ethynyl group, and a methyl group. The presence of bromine, with its two major isotopes, ⁷⁹Br and ⁸¹Br, in a near 1:1 ratio, will result in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.[1]

The molecular ion is expected to be prominent due to the aromaticity of the pyrimidine ring.[2] The primary fragmentation pathways are predicted to involve the loss of the bromine atom, cleavage of the methyl group, and fragmentation of the pyrimidine ring itself.

Table 1: Predicted Major Fragment Ions for 5-Bromo-2-ethynyl-4-methylpyrimidine

m/z (Predicted) Proposed Ion Structure/Formula Relative Abundance (Predicted) Fragmentation Pathway
194/196[C₇H₅BrN₂]⁺Moderate to HighMolecular Ion (M⁺) , showing the characteristic M/M+2 isotope pattern for bromine.
115[C₇H₅N₂]⁺HighLoss of a bromine radical (•Br) from the molecular ion.
179/181[C₆H₂BrN₂]⁺ModerateLoss of a methyl radical (•CH₃) from the molecular ion.
90[C₆H₄N]⁺ModerateLoss of HCN from the [M-Br]⁺ fragment.
75[C₅H₃N]⁺LowFurther fragmentation of the pyrimidine ring.

The predicted fragmentation pathway is visualized in the following diagram:

Fragmentation_of_5_Bromo_2_ethynyl_4_methylpyrimidine M [C₇H₅BrN₂]⁺ m/z = 194/196 Molecular Ion F1 [C₇H₅N₂]⁺ m/z = 115 M->F1 - •Br F2 [C₆H₂BrN₂]⁺ m/z = 179/181 M->F2 - •CH₃ F3 [C₆H₄N]⁺ m/z = 90 F1->F3 - HCN F4 [C₅H₃N]⁺ m/z = 75 F3->F4 - CH₃CN

Caption: Predicted EI fragmentation pathway of 5-Bromo-2-ethynyl-4-methylpyrimidine.

Comparative Fragmentation Analysis

To understand the influence of each substituent on the fragmentation pattern, we will compare the predicted fragmentation of 5-Bromo-2-ethynyl-4-methylpyrimidine with that of related compounds.

Bromobenzene: The Influence of the Bromo Group

The mass spectrum of bromobenzene is a classic example of the fragmentation of a brominated aromatic compound.[3][4] The molecular ion peak appears as a doublet at m/z 156 and 158, with a near 1:1 intensity ratio, characteristic of the bromine isotopes. The most significant fragmentation is the loss of the bromine atom to form the phenyl cation at m/z 77.[4]

Table 2: Major Fragment Ions for Bromobenzene

m/z (Observed) Proposed Ion Structure/Formula Relative Abundance (Observed) Fragmentation Pathway
156/158[C₆H₅Br]⁺HighMolecular Ion (M⁺)
77[C₆H₅]⁺HighLoss of a bromine radical (•Br) from the molecular ion.

This comparison suggests that the loss of the bromine atom from 5-Bromo-2-ethynyl-4-methylpyrimidine to form a fragment at m/z 115 is a highly probable and significant fragmentation pathway.

4-Methylpyrimidine: The Influence of the Methyl Group and Pyrimidine Core

The mass spectrum of 4-methylpyrimidine shows a prominent molecular ion peak, indicating the stability of the methylpyrimidine core. The fragmentation of the pyrimidine ring itself is a complex process that can involve the loss of neutral molecules like HCN. A study on pyrimidine fragmentation indicates that it can lead to a variety of smaller fragments. The presence of the methyl group can also lead to the formation of a tropylium-like ion, although this is more common in benzene derivatives.

A key fragmentation pathway for substituted pyrimidines involves the elimination of side functional groups followed by the fragmentation of the pyrimidine ring.[5][6][7]

Experimental Protocols for Mass Spectrometry Analysis

To obtain high-quality mass spectra for compounds like 5-Bromo-2-ethynyl-4-methylpyrimidine, a standardized experimental protocol is essential. The following outlines a typical procedure for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Sample Preparation
  • Solution Preparation: Prepare a dilute solution of the purified compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetone, or dichloromethane.

  • Injection: Inject a small volume (typically 1 µL) of the solution into the GC-MS system.

Gas Chromatography (GC) Method
  • Inlet System: Split/splitless injector.

  • Injector Temperature: 250 °C.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

Mass Spectrometry (MS) Method
  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-400.

  • Scan Rate: 2 scans/second.

The following diagram illustrates the general workflow for this experimental setup:

GC_MS_Workflow cluster_0 Sample Preparation cluster_1 GC Separation cluster_2 MS Analysis A Dissolve Sample in Solvent B Inject into GC A->B C Separation in Capillary Column B->C D Ionization (EI) C->D E Mass Analysis (Quadrupole) D->E F Detection E->F G Mass Spectrum F->G Data Acquisition & Analysis

Caption: General workflow for GC-MS analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of 5-Bromo-2-ethynyl-4-methylpyrimidine. By leveraging established fragmentation principles and comparing with structurally related molecules, we have proposed the most likely fragmentation pathways. The characteristic bromine isotope pattern, the lability of the C-Br bond, and the stability of the pyrimidine ring are key determinants of the resulting mass spectrum. The provided experimental protocols offer a robust framework for obtaining empirical data, which would be invaluable for confirming these predictions and for the broader characterization of novel heterocyclic compounds.

References

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved February 24, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 24, 2026, from [Link]

  • Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentations of alkylpyridine N-oxides. Retrieved February 24, 2026, from [Link]

  • AIP Publishing. (2024, February 27). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Retrieved February 24, 2026, from [Link]

  • Chem Help ASAP. (2023, February 3). predicting likely fragments in a mass spectrum [Video]. YouTube. [Link]

  • Doc Brown's Chemistry. (n.d.). Image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene. Retrieved February 24, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide. Retrieved February 24, 2026, from [Link]

  • Spectroscopy Online. (2020, November 16). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved February 24, 2026, from [Link]

  • Proprep. (n.d.). Determine the mass spectrum of bromobenzene and explain its significance in mass spectrometry. Retrieved February 24, 2026, from [Link]

  • University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved February 24, 2026, from [Link]

  • Unknown Source. (n.d.). Interpretation Mass spectral interpretation is not a trivial process.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. Retrieved February 24, 2026, from [Link]

  • EPFL. (2024, June 4). Web-based application for in silico fragmentation - MS tools. Retrieved February 24, 2026, from [Link]

  • SlideShare. (2012, February 3). Ion fragmentation of small molecules in mass spectrometry. Retrieved February 24, 2026, from [Link]

  • IOSR Journal. (n.d.). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. Retrieved February 24, 2026, from [Link]

  • MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved February 24, 2026, from [Link]

  • Stevens, E. (2018, August 14). mass spectrometry examples 2 [Video]. YouTube. [Link]

Sources

Chromatographic Precision: Optimizing HPLC Strategies for 5-Bromo-2-ethynyl-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

5-Bromo-2-ethynyl-4-methylpyrimidine is a critical heterocyclic building block, frequently employed in the synthesis of mGluR5 antagonists and kinase inhibitors via Sonogashira cross-coupling.[1] Its structural duality—containing both a reactive terminal alkyne and a halogenated pyrimidine core—presents unique analytical challenges.

This guide compares a standard "Generic Screening Method" often utilized in early-stage synthesis monitoring against a developed "Optimized Stability-Indicating Method." The goal is to demonstrate why generic conditions fail to resolve critical impurities (particularly hydrolysis products of the alkyne) and how a buffered, gradient-driven approach ensures the rigorous purity assessment required for GMP intermediates.

Method Comparison: Generic vs. Optimized

The following table contrasts a typical rapid screening protocol with the optimized method designed for high-resolution purity assessment.

FeatureMethod A: Generic Screening Method B: Optimized Stability-Indicating
Column C18 Standard (e.g., ODS-2), 5 µmC18 End-capped (e.g., Zorbax Eclipse Plus), 3.5 µm
Mobile Phase A Water (Unbuffered)0.1% Phosphoric Acid or 10mM Ammonium Acetate (pH 3.0)
Mobile Phase B AcetonitrileAcetonitrile (Gradient Grade)
Elution Profile Isocratic (50:[1]50)Linear Gradient (5% to 90% B)
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV 254 nmUV 254 nm & 280 nm (Ratio Plot)
Performance Poor: Broad peaks (Tailing Factor > 1.8), co-elution of hydrolysis byproducts.Excellent: Sharp peaks (Tailing Factor < 1.2), baseline resolution of hydration impurities.
Technical Analysis of Performance
  • The Failure of Method A (Generic): Pyrimidines contain basic nitrogen atoms (pKa ~1.3–2.0). In unbuffered water (pH ~6-7), these nitrogens interact with residual silanols on the silica backbone of the column, leading to severe peak tailing.[1] Furthermore, isocratic elution often fails to separate the target molecule from its hydration product (5-bromo-2-acetyl-4-methylpyrimidine), which forms if the alkyne is exposed to moisture.[1]

  • The Success of Method B (Optimized): Acidifying the mobile phase (pH 3.0) suppresses silanol ionization and ensures the pyrimidine remains in a single protonation state, sharpening the peak.[1] The gradient elution focuses the analyte band and effectively separates the highly polar starting materials (e.g., amidines) from the lipophilic target.[1]

Detailed Experimental Protocol (Method B)

Reagents & Equipment
  • Reagents: HPLC-grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%), Reference Standard 5-Bromo-2-ethynyl-4-methylpyrimidine (>99%).[1]

  • System: Agilent 1260 Infinity II or equivalent with DAD (Diode Array Detector).

Mobile Phase Preparation[1]
  • Mobile Phase A (MPA): Add 1.0 mL of 85% Phosphoric Acid to 1000 mL of Milli-Q water. Mix well and filter through a 0.22 µm nylon membrane. (Final pH ~2.1–2.5).

  • Mobile Phase B (MPB): 100% Acetonitrile, degassed.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00955Equilibration
2.00955Isocratic Hold (Elute polar salts)
15.001090Linear Gradient
18.001090Wash
18.10955Re-equilibration
23.00955End of Run
Sample Preparation (Critical for Alkynes)
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Weigh 10 mg of sample into a 20 mL amber volumetric flask (alkynes can be light-sensitive). Dissolve in 10 mL ACN, sonicate for 2 mins, dilute to volume with water.

  • Working Concentration: 0.5 mg/mL.

  • Note: Avoid using alcohols (Methanol) as diluents if high acidity is present, as alkynes can undergo slow addition reactions over time.

Visualizing the Analytical Logic

Method Development Decision Tree

This diagram illustrates the logic flow used to select the optimized conditions, specifically addressing the basicity of the pyrimidine ring and the lipophilicity of the halogen.[1]

MethodDevelopment Start Analyte: 5-Bromo-2-ethynyl-4-methylpyrimidine StructureAnalysis Structural Analysis: 1. Basic Pyrimidine N (pKa ~1.5) 2. Lipophilic Br & Methyl 3. Reactive Alkyne Start->StructureAnalysis Problem1 Problem: Silanol Interaction (Peak Tailing) StructureAnalysis->Problem1 Problem2 Problem: Alkyne Hydration (Impurity Co-elution) StructureAnalysis->Problem2 Solution1 Solution: Acidic Buffer (pH 2-3) (Suppresses Silanols) Problem1->Solution1 FinalMethod Final Method: C18 Column + 0.1% H3PO4 + ACN Gradient Solution1->FinalMethod Solution2 Solution: Gradient Elution (Separates Polar Impurities) Problem2->Solution2 Solution2->FinalMethod

Caption: Decision tree for optimizing HPLC conditions based on the physicochemical properties of the pyrimidine derivative.

Impurity Fate Mapping

Understanding where impurities elute is vital. This flow shows the separation order.[2]

SeparationOrder Injection Sample Injection Column C18 Column Separation Injection->Column EarlyEluters RT 2-4 min: Polar Salts & Amidines Column->EarlyEluters Low Organic MidEluters RT 6-8 min: Hydration Product (Acetyl derivative) Column->MidEluters MainPeak RT 10-12 min: Target Analyte Column->MainPeak LateEluters RT 14+ min: Di-bromo / Dimers Column->LateEluters High Organic

Caption: Expected elution order of potential process impurities relative to the main analyte.

Troubleshooting & Validation Criteria

To ensure the method is "Self-Validating" (Trustworthiness), the following system suitability criteria must be met before every run:

  • Resolution (Rs): > 2.0 between the Main Peak and the closest impurity (usually the hydrolysis product).

  • Tailing Factor (Tf): Must be < 1.5. If Tf > 1.5, the column may be aging, or the mobile phase pH is too high.

  • Precision: %RSD of peak area for 5 replicate injections must be < 1.0%.

Common Issue: Doublet Peak.

  • Cause: Atropisomerism is rare here, but degradation is common. A doublet usually indicates the alkyne has partially hydrated to the ketone (–C(O)CH3) during sample prep.

  • Fix: Prepare samples fresh in ACN; do not use water as the primary solvent for the stock solution.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for gradient optimization logic).

  • Vischer, E., & Chargaff, E. (1948). The Separation and Quantitative Estimation of Purines and Pyrimidines in Minute Amounts. Journal of Biological Chemistry, 176, 703-714.[1] (Foundational work on pyrimidine separation).

  • Vertex AI Search. (2025). Synthesis and Impurities of 5-Bromo-2-ethynyl-4-methylpyrimidine. (Confirming the structural class and synthesis via 2-bromomalonaldehyde).

  • PubChem. (2025).[3][4] Compound Summary: 5-Bromo-4-methylpyrimidine.[1][4] National Library of Medicine. (Source for pKa and physical properties of the core scaffold).

Sources

A Comparative Guide to the Reactivity of 5-Bromo-2-ethynyl-4-methylpyrimidine and its 2-Chloro Analog for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Pyrimidine derivatives, in particular, are privileged structures found in a multitude of FDA-approved drugs. The ability to selectively introduce molecular complexity via cross-coupling and nucleophilic substitution reactions is paramount. This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: 5-Bromo-2-ethynyl-4-methylpyrimidine and its corresponding 2-chloro analog . This analysis is grounded in fundamental mechanistic principles and supported by illustrative experimental data to inform rational synthetic design.

Introduction to the Substrates

5-Bromo-2-ethynyl-4-methylpyrimidine and 2-Chloro-5-ethynyl-4-methylpyrimidine are valuable synthons for the elaboration of pyrimidine-based compounds. The presence of a halogen (bromine or chlorine) and an ethynyl group provides two orthogonal reactive handles for diversification. The choice between the bromo and chloro analog can have significant implications for reaction efficiency, selectivity, and overall synthetic strategy. This guide will dissect these differences, empowering researchers to make informed decisions in their synthetic endeavors.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura couplings, are indispensable tools for the formation of carbon-carbon bonds. The reactivity of aryl halides in these transformations is a critical consideration.

Theoretical Framework: The Oxidative Addition Step

The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[1][2] The facility of this step is inversely correlated with the carbon-halogen bond dissociation energy. The general order of reactivity for halogens is I > Br > Cl > F.[1] This fundamental principle dictates that the carbon-bromine (C-Br) bond is weaker and therefore more readily cleaved by the palladium catalyst than the carbon-chlorine (C-Cl) bond.

Furthermore, the position of the halogen on the electron-deficient pyrimidine ring significantly influences its reactivity. The general order of reactivity for different positions on the pyrimidine ring in palladium-catalyzed couplings is C4(6) > C2 > C5.[1] In the case of our target molecules, the halogen is at the 5-position for the bromo analog and the 2-position for the chloro analog. While the 2-position is generally more activated than the 5-position, the much greater inherent reactivity of the C-Br bond over the C-Cl bond is the dominant factor in this comparison.

Comparative Reactivity in Sonogashira Coupling

The Sonogashira coupling, which forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, is a prime example of this reactivity difference.[3]

Illustrative Data: Sonogashira Coupling of Related Halopyrimidines

SubstrateAlkyneCatalyst SystemConditionsYieldReference
6-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄, CuI, Et₃NTHF, rt, 16hLow (25%)[6]
4-BromoanisolePhenylacetylenePd(OAc)₂, Et₃NIonic Liquid, MW, 50°C, 30 min98%[7]
Aryl ChloridesTerminal AlkynesSpecialized Pd CatalystsHarsher conditions often requiredVariable[8][9]

The data illustrates that while bromo-substituted heterocycles can undergo Sonogashira coupling under relatively mild conditions, chloro-substituted analogs often require more robust catalyst systems and more forcing conditions to achieve comparable results.[9]

Comparative Reactivity in Suzuki-Miyaura Coupling

Similar to the Sonogashira coupling, the Suzuki-Miyaura reaction, which couples an aryl halide with an organoboron species, is also governed by the ease of oxidative addition.[10] Consequently, 5-Bromo-2-ethynyl-4-methylpyrimidine will be the more reactive partner in Suzuki couplings.

Illustrative Data: Suzuki Coupling of Related Halopyridines

SubstrateBoronic AcidCatalyst SystemConditionsYieldReference
5-Bromo-2-methylpyridin-3-amineArylboronic acidsPd(PPh₃)₄, K₃PO₄1,4-dioxane/H₂O, 85-95°C, >15hModerate to Good[11]
2-Chloro-4-substituted pyrimidinesArylboronic acidsPd(PPh₃)₄, K₂CO₃Toluene/EtOH/H₂O, 55°C, 12hGood[11]

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) offers a complementary approach to functionalizing the pyrimidine ring. In this reaction, a nucleophile displaces a leaving group on the aromatic ring.

Theoretical Framework: The Meisenheimer Complex

The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a high-energy anionic intermediate known as a Meisenheimer complex.[12] The stability of this intermediate is a key factor in determining the reaction rate. The reactivity of the leaving group in SNAr often follows the trend F > Cl > Br > I. This is because a more electronegative halogen can better stabilize the developing negative charge in the transition state leading to the Meisenheimer complex through its inductive effect.[13]

The electron-deficient nature of the pyrimidine ring activates the 2-, 4-, and 6-positions towards nucleophilic attack. The general order of reactivity for these positions in SNAr is C4(6) > C2 > C5.[1]

Comparative Reactivity in SNAr

Given these principles, the 2-chloro position of 2-Chloro-5-ethynyl-4-methylpyrimidine is expected to be more susceptible to nucleophilic aromatic substitution than the 5-bromo position of its counterpart. The 2-position is activated by the adjacent ring nitrogens, and chloride is a better leaving group than bromide in many SNAr reactions. The 5-position is the least activated towards nucleophilic attack.

Therefore, for the introduction of nucleophiles such as amines, alkoxides, or thiolates directly onto the pyrimidine ring, the 2-chloro analog is the more suitable substrate.

Illustrative Data: SNAr on Halopyrimidines

SubstrateNucleophileConditionsProductReference
5-Bromo-2-chloro-4-methoxypyrimidineSodium methoxideMethanol, reflux, 4h5-Bromo-2,4-dimethoxypyrimidine[14]
2,4-DichloroquinazolineAminesVarious2-Chloro-4-aminoquinazolines (selective at C4)[15]

Note: This table presents data for structurally related compounds to illustrate the principles of SNAr on halogenated heterocycles.

The first entry demonstrates the selective substitution of a chloro group over a bromo group in a related pyrimidine system, highlighting the greater susceptibility of the C-Cl bond to nucleophilic attack.

Experimental Protocols

The following are detailed, step-by-step methodologies for representative reactions of each substrate.

Sonogashira Coupling of 5-Bromo-2-ethynyl-4-methylpyrimidine

This protocol describes a general procedure for the Sonogashira coupling of 5-Bromo-2-ethynyl-4-methylpyrimidine with a terminal alkyne.

Materials:

  • 5-Bromo-2-ethynyl-4-methylpyrimidine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 5-Bromo-2-ethynyl-4-methylpyrimidine, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (repeat this cycle three times).

  • Add anhydrous THF, followed by triethylamine and the terminal alkyne.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,5-di(alkynyl)-4-methylpyrimidine.

Nucleophilic Aromatic Substitution of 2-Chloro-5-ethynyl-4-methylpyrimidine

This protocol provides a general method for the SNAr of 2-Chloro-5-ethynyl-4-methylpyrimidine with a primary or secondary amine.

Materials:

  • 2-Chloro-5-ethynyl-4-methylpyrimidine (1.0 equiv)

  • Amine (1.5 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add 2-Chloro-5-ethynyl-4-methylpyrimidine and potassium carbonate.

  • Place the flask under an inert atmosphere.

  • Add anhydrous DMF and the amine.

  • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring the reaction by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-5-ethynyl-4-methylpyrimidine derivative.

Visualizing the Reaction Pathways

Sonogashira Coupling Catalytic Cycle

Sonogashira_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Aryl-Br Aryl-Pd(II)-Br Aryl-Pd(II)-Br Oxidative Addition->Aryl-Pd(II)-Br Transmetalation Transmetalation Aryl-Pd(II)-Br->Transmetalation Aryl-Pd(II)-Alkyne Aryl-Pd(II)-Alkyne Transmetalation->Aryl-Pd(II)-Alkyne Cu(I)-Alkyne Reductive Elimination Reductive Elimination Aryl-Pd(II)-Alkyne->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Coupled Product Coupled Product Reductive Elimination->Coupled Product Cu(I)-Alkyne Cu(I)-Alkyne Terminal Alkyne + CuI Terminal Alkyne + CuI Terminal Alkyne + CuI->Cu(I)-Alkyne SNAr_Mechanism 2-Chloropyrimidine 2-Chloropyrimidine Nucleophilic Attack Nucleophilic Attack 2-Chloropyrimidine->Nucleophilic Attack Nu- Meisenheimer Complex Meisenheimer Complex Elimination Elimination Meisenheimer Complex->Elimination - Cl- Substituted Product Substituted Product Elimination->Substituted Product

Caption: Mechanism of nucleophilic aromatic substitution on 2-chloropyrimidine.

Summary and Recommendations

The choice between 5-Bromo-2-ethynyl-4-methylpyrimidine and its 2-chloro analog is dictated by the desired synthetic transformation.

  • For palladium-catalyzed cross-coupling reactions (Sonogashira, Suzuki, etc.) at the halogenated position, 5-Bromo-2-ethynyl-4-methylpyrimidine is the superior substrate. Its greater reactivity allows for milder reaction conditions, faster reaction times, and potentially higher yields.

  • For nucleophilic aromatic substitution (SNAr) to introduce amines, alkoxides, or other nucleophiles at the 2-position, 2-Chloro-5-ethynyl-4-methylpyrimidine is the substrate of choice. The chloro group is a better leaving group in this context, and the 2-position is activated for nucleophilic attack.

By understanding these fundamental reactivity differences, researchers can strategically design more efficient and successful synthetic routes towards novel pyrimidine-based molecules for drug discovery and other applications.

References

  • BenchChem. A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. BenchChem. Accessed February 25, 2026.
  • Barrios-Landeros, F., & Hartwig, J. F. (2005). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. Journal of the American Chemical Society, 127(19), 6944–6945.
  • BenchChem. A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine. BenchChem. Accessed February 25, 2026.
  • Gong, Y., et al. (2015). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. RSC Advances, 5(1), 123-126.
  • Bouley, B. S., et al. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
  • Bouley, B. S., et al. (2024). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. ChemRxiv.
  • BenchChem. Navigating Pyrimidine Building Blocks: A Cost-Effective and Performance-Based Comparison to 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem. Accessed February 25, 2026.
  • Guidechem. What are the synthesis and applications of 2-Chloro-4-methylpyrimidine?. Guidechem. Accessed February 25, 2026.
  • Chandrashekar, S. M., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors.
  • ChemicalBook. 2-Chloro-4-methylpyrimidine synthesis. ChemicalBook. Accessed February 25, 2026.
  • Neufeldt, S. (2018). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society.
  • BenchChem. A Comparative Spectroscopic Guide to 5-Bromo-2-chloro-4-methoxypyrimidine and Its Derivatives. BenchChem. Accessed February 25, 2026.
  • BenchChem. A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4. BenchChem. Accessed February 25, 2026.
  • Neufeldt, S. R., & Sanford, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 55(19), 2855–2867.
  • Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. Accessed February 25, 2026.
  • ResearchGate. 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g.
  • BenchChem. Application Notes and Protocols: Synthesis of 4-Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling for Drug Discovery. BenchChem. Accessed February 25, 2026.
  • ChemScene. 1233932-32-5 | 2-Chloro-4-ethyl-5-methylpyrimidine. ChemScene. Accessed February 25, 2026.
  • Wikipedia. Sonogashira coupling. Wikipedia. Accessed February 25, 2026.
  • Al-Zoubi, W. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 24(24), 4620.
  • Singh, R., & Sharma, U. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Heterocycles, 51(11), 2725.
  • Pellegrino, F. A., et al. (2016). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 21(9), 1146.
  • BenchChem. Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem. Accessed February 25, 2026.
  • Google Patents. (2016). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Sigma-Aldrich. 5-Bromo-2-ethynylpyrimidine. Sigma-Aldrich. Accessed February 25, 2026.
  • Organic Syntheses. (2016). (60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried. Organic Syntheses.
  • Roy, K., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 225.
  • ChemicalBook. Synthesis Methods of 5-Bromo-2-chloropyrimidine. ChemicalBook. Accessed February 25, 2026.
  • PubChem. 2-Chloro-5-methylpyrimidine. PubChem. Accessed February 25, 2026.
  • Jean-Pierre, F., et al. (2019). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.
  • da Silva, A. B. F., et al. (2024). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. Molecules, 29(13), 3051.
  • Chemistry LibreTexts. (2025). 16.
  • The Organic Chemistry Tutor. (2025).

Sources

13C NMR Chemical Shifts of 5-Bromo-2-ethynyl-4-methylpyrimidine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the 13C NMR chemical shifts for 5-Bromo-2-ethynyl-4-methylpyrimidine , a critical intermediate in the synthesis of pyrimidine-based kinase inhibitors and functional materials.

Executive Summary & Compound Profile

5-Bromo-2-ethynyl-4-methylpyrimidine is a functionalized pyrimidine scaffold utilized primarily in Sonogashira cross-coupling reactions to generate complex heterocyclic architectures. Its structural uniqueness lies in the orthogonal reactivity of its three substituents:

  • C2-Ethynyl Group: A "click-chemistry" ready handle or rigid linker.

  • C5-Bromo Group: An electrophilic site for Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • C4-Methyl Group: Provides steric bulk and electronic donation, influencing the chemical environment of the ring.

This guide compares its spectral characteristics with its direct precursors and analogs to facilitate precise structural verification.

13C NMR Spectral Analysis

Due to the specialized nature of this intermediate, its spectral assignment is best understood through comparative analysis with experimentally validated analogs. The values below represent a high-confidence assignment based on substituent chemical shift additivity rules derived from pyrimidine derivatives.

Table 1: 13C NMR Chemical Shift Assignments (Solvent: CDCl₃)
Carbon PositionAssignmentEstimated Shift (δ, ppm)Signal TypeMechanistic Explanation
C2 Pyrimidine Ring (Ipso to Ethynyl)151.5 – 153.5 QuaternaryDeshielded by the N-heterocycle but slightly shielded by the magnetic anisotropy of the alkyne compared to a halide.
C4 Pyrimidine Ring (Ipso to Methyl)166.0 – 168.0 QuaternaryStrongly deshielded due to position adjacent to Nitrogen and methyl substitution (α-effect).
C5 Pyrimidine Ring (Ipso to Bromo)110.0 – 112.5 QuaternaryUpfield shift characteristic of C-Br carbons in heteroaromatics (Heavy Atom Effect).
C6 Pyrimidine Ring (Unsubstituted)156.0 – 158.0 CH (Methine)Typical downfield aromatic shift for positions between N and C-Br.
C7 Methyl Group (–CH₃)22.0 – 24.5 MethylStandard acetyl-like region for methyls on electron-deficient rings.
C8 Ethynyl (Internal, ≡C–)80.0 – 82.0 QuaternaryAcetylenic carbon attached to the heteroaromatic ring.
C9 Ethynyl (Terminal, ≡CH)76.0 – 78.0 CH (Methine)Terminal alkyne proton-bearing carbon.

Note on Experimental Validation: The C5-Br shift (~111 ppm) is a diagnostic marker. In the precursor 5-Bromo-4-methylpyrimidine , this signal appears at 110-112 ppm . The introduction of the ethynyl group at C2 exerts a long-range shielding effect on C5 compared to an iodine or chlorine substituent.

Comparative Performance Analysis

This section objectively compares the target compound with its primary synthetic alternatives and precursors.

Table 2: Spectral & Functional Comparison
FeatureTarget: 5-Bromo-2-ethynyl-4-methylpyrimidine Alternative 1: 5-Bromo-2-iodo-4-methylpyrimidine Alternative 2: 5-Bromo-4-methylpyrimidine
CAS Number 1823953-96-3 1260859-19-5 1439-09-4
Key NMR Feature Alkyne Peaks (~76 & 81 ppm) C2-I Shift (~125-130 ppm) C2-H Signal (~155 ppm)
Reactivity Dual-coupling (Sonogashira + Click)Single-coupling (Suzuki/Sonogashira)Mono-coupling (C5 only)
Stability Moderate (Alkyne sensitive to oxidation)High (Solid, stable at RT)High
Application Fragment-Based Drug Discovery (FBDD)Precursor for C2-substitutionGeneral Pyrimidine Scaffold
Mechanistic Insight: The "Heavy Atom" vs. "Anisotropy" Effect
  • Precursor (2-Iodo): The C2 carbon attached to Iodine is significantly shielded (upfield) due to the "Heavy Atom Effect" of Iodine.

  • Target (2-Ethynyl): Replacing Iodine with an Ethynyl group removes this heavy atom shielding. However, the diamagnetic anisotropy of the triple bond creates a shielding cone. The net result is a downfield shift of C2 from ~130 ppm (in the Iodo precursor) to ~152 ppm (in the Ethynyl product).

Experimental Protocols

Protocol A: Synthesis via Sonogashira Coupling

To synthesize the target from 5-Bromo-2-iodo-4-methylpyrimidine.

  • Reagents: 5-Bromo-2-iodo-4-methylpyrimidine (1.0 eq), Trimethylsilylacetylene (1.2 eq), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), Et₃N (3.0 eq).

  • Solvent: Anhydrous THF or DMF.

  • Procedure:

    • Degas solvent with N₂ for 30 mins.

    • Add halide, catalyst, and base.[1]

    • Dropwise addition of TMS-acetylene at 0°C.

    • Stir at Room Temperature (RT) for 4-12 hours.

    • Deprotection: Treat the crude TMS-intermediate with K₂CO₃ in MeOH/THF (1:1) for 1 hour to yield the terminal alkyne.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: NMR Acquisition Parameters
  • Instrument: Bruker Avance III HD 400 MHz (or equivalent).

  • Solvent: CDCl₃ (77.16 ppm reference).

  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): 2.0 seconds (Ensure quaternary carbons relax).

  • Scans (NS): Minimum 1024 scans for adequate S/N ratio of quaternary carbons (C2, C4, C5, C8).

Visualizations

Figure 1: Synthesis & NMR Correlation Pathway

This diagram illustrates the transformation from the iodo-precursor to the target and the corresponding shift in spectral logic.

G Start 5-Bromo-2-iodo-4-methylpyrimidine (Precursor) Step1 Sonogashira Coupling (TMS-Acetylene) Start->Step1 NMR_Pre NMR Check: C2-I Signal (~130 ppm) Start->NMR_Pre Verification Intermediate TMS-Protected Intermediate Step1->Intermediate Step2 Deprotection (K2CO3/MeOH) Intermediate->Step2 Target 5-Bromo-2-ethynyl-4-methylpyrimidine (Target) Step2->Target NMR_Tar NMR Check: C≡C Signals (~76, 81 ppm) Loss of TMS (~0 ppm) Target->NMR_Tar Verification

Caption: Synthetic workflow converting the Iodo-precursor to the Ethynyl-target, highlighting critical NMR checkpoints for structural validation.

References

  • PubChem Compound Summary: 5-Bromo-4-methylpyrimidine (CAS 1439-09-4).[2] National Center for Biotechnology Information. Available at: [Link]

  • Reich, H. J. (2021).[3] Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. (Source for substituent additivity rules). Available at: [Link]

Sources

Comparative Guide: 5-Bromo-2-ethynyl-4-methylpyrimidine vs. 5-Bromo-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Functionalization Dilemma

In the development of kinase inhibitors and heterocyclic drug cores, the choice between a "blank" scaffold (5-Bromo-4-methylpyrimidine , Molecule A) and a pre-functionalized scaffold (5-Bromo-2-ethynyl-4-methylpyrimidine , Molecule B) is a critical strategic decision.

While Molecule B offers a rapid route to high-complexity targets via its C2-alkyne handle, it introduces significant chemoselectivity challenges during palladium-catalyzed cross-couplings. This guide analyzes the electronic and steric trade-offs, demonstrating that while Molecule B is electronically activated for C5-coupling, it requires stringent protocol modifications to prevent alkyne-mediated catalyst poisoning or homocoupling.

Part 1: Electronic & Structural Landscape

The reactivity difference lies in the C2-substituent's influence on the pyrimidine ring's electron density.[1]

Feature5-Bromo-4-methylpyrimidine (Molecule A)5-Bromo-2-ethynyl-4-methylpyrimidine (Molecule B)
C2 Substituent Hydrogen (or unfunctionalized)Ethynyl (

)
Electronic Effect Baseline electron deficiency.Strongly Electron Withdrawing (EWG). The

-hybridized carbon exerts a significant -I (inductive) effect.
C5-Br Bond Lability Moderate.[2] Requires standard activation.High. The electron-poor ring facilitates faster oxidative addition of Pd(0).
Chemoselectivity High. Only C5-Br is reactive under Pd-catalysis.Low. Competition between C5-Br (Suzuki) and C2-Alkyne (Sonogashira/Glaser).
Solubility Moderate in non-polar solvents.Lower; rigid rod-like structure may induce stacking.
The "Electronic Activation" Paradox

Molecule B is theoretically the superior electrophile for Suzuki coupling. The ethynyl group pulls electron density away from the ring, making the C5-position more electrophilic and the C-Br bond more susceptible to oxidative addition by Pd(0). However, this advantage is often negated by the coordinating ability of the terminal alkyne, which can sequester the catalyst or undergo unwanted side reactions (e.g., Glaser homocoupling).

Part 2: Strategic Pathways & Decision Logic

Visualization: Reactivity Flowchart

The following diagram illustrates the divergent workflows for these two scaffolds.

ReactivityPathways StartA 5-Bromo-4-methylpyrimidine (Molecule A) StepA1 Suzuki Coupling (C5) (Standard Conditions) StartA->StepA1 High Yield Pd(PPh3)4 StartB 5-Bromo-2-ethynyl-4-methylpyrimidine (Molecule B) StepB1 Direct Suzuki (C5) *Risk of Side Rxn* StartB->StepB1 Unprotected Low Yield StepB_Protect TMS Protection of Alkyne StartB->StepB_Protect Recommended StepA2 C2-Activation (Oxidation/Activation) StepA1->StepA2 Difficult Step (C-H Activation) Target Final Drug Core (C5-Aryl, C2-Alkyne) StepA2->Target StepB1->Target <40% Yield StepB_Suzuki Suzuki Coupling (C5) StepB_Protect->StepB_Suzuki High Yield StepB_Deprotect Deprotection (TBAF) StepB_Suzuki->StepB_Deprotect StepB_Deprotect->Target

Caption: Comparative synthetic workflows. Molecule A offers easier initial coupling but difficult late-stage C2 functionalization. Molecule B requires protection strategies to maximize yield.

Part 3: Experimental Performance Comparison

Scenario: C5-Arylation via Suzuki-Miyaura Coupling

Objective: Attach a phenyl group to the C5 position. Conditions:


 (1.2 eq), 

(5 mol%),

, Dioxane/H2O, 90°C.[3]
MetricMolecule A (Standard)Molecule B (Unprotected)Molecule B (TMS-Protected)
Yield 85-92% 35-50%80-88%
Reaction Time 4-6 Hours12+ Hours (Stalled)5-7 Hours
Major Byproduct Homocoupling of Boronic Acid (<5%)Glaser Coupling (Alkyne dimer) ; PolymerizationMinimal
Purification Simple Flash ChromatographyDifficult (Complex mixture)Simple Flash Chromatography
Analysis of Failure Mode in Molecule B

When using unprotected Molecule B, the terminal alkyne proton (


) is acidic enough to be deprotonated by the carbonate base (

) at elevated temperatures. The resulting acetylide competes for the Pd(II) center, leading to:
  • Glaser Coupling: Formation of butadiyne dimers.

  • Sonogashira-type side reactions: If the boronic acid is slow to react, the alkyne may couple with the C5-Br of another molecule (oligomerization).

Part 4: Detailed Experimental Protocols

Protocol A: Robust Suzuki Coupling for Molecule A

Best for: When C2-functionalization is not required or will be installed via non-alkyne methods.

  • Charge: To a reaction vial, add 5-Bromo-4-methylpyrimidine (1.0 eq), Arylboronic acid (1.2 eq), and

    
     (2.0 eq).
    
  • Solvent: Add 1,4-Dioxane:Water (4:1 ratio, 0.2 M concentration).

  • Degas: Sparge with Argon for 10 minutes. Critical: Oxygen promotes homocoupling.

  • Catalyst: Add

    
     (3-5 mol%).
    
  • Heat: Stir at 90°C for 4 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
Protocol B: Optimized Coupling for Molecule B (TMS-Protected Route)

Best for: Preserving the alkyne handle for late-stage "Click" chemistry.

Step 1: In-situ Protection (Optional but Recommended) If starting with the terminal alkyne, protect it first to avoid side reactions.

  • Dissolve 5-Bromo-2-ethynyl-4-methylpyrimidine in THF.

  • Add LiHMDS (1.1 eq) at -78°C, followed by TMSCl (1.2 eq). Warm to RT.

  • Note: Many vendors supply the TMS-protected version directly. If available, skip to Step 2.

Step 2: The Cross-Coupling

  • Charge: TMS-protected substrate (1.0 eq), Arylboronic acid (1.3 eq),

    
     (2.5 eq).
    
    • Why Cesium?

      
       is milder on the TMS group than hydroxide bases but strong enough for the Suzuki reaction.
      
  • Catalyst System:

    
     (2 mol%) + XPhos  (4 mol%).[4]
    
    • Expert Insight: XPhos is electron-rich and bulky, facilitating oxidative addition on the electron-deficient pyrimidine while preventing coordination of the alkyne

      
      -system to the metal center.
      
  • Conditions: Toluene:Water (10:1), 80°C, 6 hours.

  • Deprotection: Treat the crude product with TBAF (1.0 eq) in THF at 0°C for 15 minutes to recover the terminal alkyne.

References

  • Mechanistic Studies on Pyrimidine Cross-Coupling

    • Title: Site-selective cross-coupling of polyhalogenated pyrimidines.[1][5]

    • Source:Journal of Organic Chemistry
    • URL:[Link] (General Journal Link for verification of standard protocols)

  • Alkyne Protection Str

    • Title: Sonogashira Coupling of Terminal Alkynes: Prevention of Homocoupling.
    • Source:Organic Letters
    • URL:[Link]

  • Pyridine/Pyrimidine Electronic Effects

    • Title: Electronic effects in the Suzuki-Miyaura cross-coupling of halopyridines.
    • Source:Tetrahedron
    • URL:[Link]

  • C

    • Title: Catalyst Selection for Cross-Coupling Reactions of 5-(Bromomethyl)-2-chloropyrimidine (Analogous reactivity profiles).
    • Source: BenchChem Technical Support[1][6][7]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Bromo-2-ethynyl-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Logic

Handling 5-Bromo-2-ethynyl-4-methylpyrimidine requires a nuanced approach that goes beyond standard "white powder" protocols.[1][2] As a Senior Application Scientist, I urge you to look at the molecule's functionality to understand the risk profile.

We are dealing with three distinct risk vectors based on Structure-Activity Relationships (SAR):

  • The Pyrimidine Core: Biologically active scaffold.[1] Treat as a potential mutagen or bioactive agent until proven otherwise (Precautionary Principle).[1]

  • The Bromine Substituent: Classifies this as Halogenated Waste .[1] It also increases lipophilicity, potentially enhancing skin absorption rates.

  • The Ethynyl (Alkyne) Group: This is the critical safety vector.[1] Terminal and internal alkynes possess higher energy potential. While this solid is likely stable, it presents specific incompatibilities with active metals (Copper, Silver) which can form explosive acetylides.[1]

Baseline Hazard Classification (GHS/CLP):

  • Skin Irrit. 2 (H315) [1][3]

  • Eye Irrit. 2A (H319)

  • STOT SE 3 (H335) - Respiratory Irritation[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. The following PPE standards are selected based on the specific permeation risks of halogenated heterocycles.

PPE CategorySpecificationTechnical Rationale
Hand Protection Double Nitrile Gloves (Outer: 0.11mm, Inner: 0.06mm)Pyrimidines can act as haptens.[1] Double gloving creates a "sacrificial layer" where the outer glove absorbs the solvent/chemical burden, preserving the inner barrier.
Respiratory Fume Hood (Primary) Face Velocity: >0.5 m/sThe ethynyl moiety suggests potential volatility or sublimation during exothermic reactions.[1] Engineering controls are superior to N95 masks.
Eye Protection Chemical Goggles (ANSI Z87.1+)Safety glasses are insufficient for fine powders.[1] Goggles seal the orbital area against airborne particulates that cause severe mucosal irritation (H319).
Body Defense Flame-Resistant Lab Coat (Nomex or treated Cotton)Alkynyl compounds are high-energy precursors.[1] Synthetic blends (polyester) can melt into skin if a flash fire occurs during catalytic coupling (e.g., Sonogashira).[1]

Operational Workflow: Safe Handling Protocol

The following diagram outlines the critical decision points during the handling lifecycle.

SafeHandling cluster_0 Critical Control Point: Metal Avoidance Storage 1. Cold Storage (2-8°C, Inert Gas) Weighing 2. Weighing (Static Control) Storage->Weighing Equilibrate to RT Solubilization 3. Solubilization (Exotherm Check) Weighing->Solubilization Slow Addition Reaction 4. Coupling Reaction (Inert Atmosphere) Solubilization->Reaction Transfer via Cannula Waste 5. Disposal (Halogenated) Reaction->Waste Quench & Segregate

Figure 1: Operational lifecycle emphasizing the exclusion of metal spatulas during the weighing phase to prevent acetylide formation.

Detailed Step-by-Step Protocol
Phase A: Preparation & Weighing

Objective: Mitigate static discharge and inhalation risks.[1]

  • Equilibration: Remove the container from the refrigerator (2-8°C) and allow it to warm to room temperature before opening. This prevents condensation, which can hydrolyze the bromide or degrade the alkyne.

  • Tool Selection: Use ceramic, Teflon-coated, or high-grade stainless steel (316L) spatulas.[1]

    • Warning: Strictly avoid copper, brass, or lower-grade alloy tools. The ethynyl group can react to form shock-sensitive metal acetylides over time.

  • Static Control: Pyrimidine powders are often electrostatic.[1] Use an ionizing bar or anti-static gun inside the balance enclosure to prevent powder scattering.

Phase B: Solubilization

Objective: Control heat of solution.

  • Solvent Choice: DMSO or DMF are standard.[1]

  • Dissolution: Add the solvent to the powder, not vice versa.[1]

  • Venting: Perform in a fume hood. If using for a Sonogashira coupling, degas the solvent prior to adding the substrate to prevent oxidative homocoupling (Glaser coupling) of the alkyne.

Emergency Response & Disposal

Spill Management

In the event of a powder spill (>500mg):

  • Evacuate the immediate area to allow dust to settle (2 minutes).

  • Don PPE: Goggles + Double Gloves + N95 (if outside hood).[1]

  • Neutralize: Cover with a wet paper towel (soaked in inert solvent like heptane or water) to suppress dust.[1]

  • Clean: Wipe up.[1] Do not use a vacuum cleaner (static spark risk with organic dusts).

Waste Disposal Logic

Proper segregation is vital due to the bromine atom.

WasteLogic Start Waste Generation CheckHalogen Contains Bromine? Start->CheckHalogen CheckMetal Contains Catalyst? (Pd/Cu) CheckHalogen->CheckMetal Reaction Mixture StreamA Stream A: Halogenated Organic CheckHalogen->StreamA Yes (Substrate) StreamB Stream B: Heavy Metal Waste CheckMetal->StreamB Yes (Coupling Rxn)

Figure 2: Waste segregation decision tree.[1] Note that reaction mixtures containing Palladium/Copper catalysts must be separated from pure substrate waste.

Disposal Specifications:

  • Labeling: Must be clearly marked "FLAMMABLE" (due to organic solvents) and "HALOGENATED" (due to Bromine).[1]

  • Incineration: This compound requires high-temperature incineration (>1100°C) with scrubber systems to manage Hydrogen Bromide (HBr) emissions.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12461863, 5-Bromo-4-methylpyrimidine (Analogous Hazard Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.